molecular formula C11H13NO5 B1530488 Methyl 3-Acetoxy-5-amino-4-methoxybenzoate CAS No. 838856-87-4

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Cat. No.: B1530488
CAS No.: 838856-87-4
M. Wt: 239.22 g/mol
InChI Key: HEGONEBYQYAEGR-UHFFFAOYSA-N
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Description

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-acetyloxy-5-amino-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6(13)17-9-5-7(11(14)16-3)4-8(12)10(9)15-2/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGONEBYQYAEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details a strategic pathway for the synthesis of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, a substituted aromatic compound with potential applications in pharmaceutical and materials science. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

The synthesis of this compound presents a fascinating challenge in regioselective and chemoselective transformations. The target molecule incorporates three distinct functional groups on a benzene ring: an amino group, an acetoxy group, and a methoxy group, in a specific substitution pattern. A logical and efficient synthetic route must therefore carefully orchestrate the introduction and modification of these functionalities.

The presented pathway commences with a readily available starting material, methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), and proceeds through a three-step sequence involving nitration, reduction, and selective O-acetylation. This strategy is designed to control the regiochemistry of substitution and to address the challenge of selective acylation in the presence of a nucleophilic amino group.

Visualizing the Synthetic Pathway

Synthesis_Pathway Start Methyl Vanillate Intermediate1 Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate Start->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 Methyl 3-amino-4-hydroxy-5-methoxybenzoate Intermediate1->Intermediate2 Reduction (Fe, Acetic Acid) Product This compound Intermediate2->Product Selective O-Acetylation (Acetic Anhydride, Acidic Conditions)

Caption: A high-level overview of the synthetic route to this compound.

Part 1: Nitration of Methyl Vanillate

The initial step focuses on the regioselective introduction of a nitro group onto the aromatic ring of methyl vanillate. This is a classic electrophilic aromatic substitution (EAS) reaction.[1][2]

The "Why": Directing Effects and Reaction Conditions

The hydroxyl (-OH) and methoxy (-OCH3) groups are both activating and ortho-, para-directing. The hydroxyl group is the more powerful activating group. The position ortho to the hydroxyl group and meta to the methoxy group (C5) is the most electronically enriched and sterically accessible site for electrophilic attack. The use of a mixed acid system (HNO3/H2SO4) generates the highly electrophilic nitronium ion (NO2+), which is essential for the nitration of the electron-rich aromatic ring.[1] Maintaining a low temperature is crucial to prevent over-nitration and side reactions.[1]

Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Reagent/ParameterQuantity/ValueRationale
Methyl Vanillate1.0 eqStarting material.
Concentrated H2SO42.5 eqCatalyst to generate the nitronium ion.
Concentrated HNO31.2 eqNitrating agent.
Temperature0-5 °CTo control the exothermic reaction and prevent side products.
Solvent-Sulfuric acid acts as the solvent.
Reaction Time1-2 hoursMonitored by TLC.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add methyl vanillate to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl vanillate over 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring at this temperature for an additional hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Part 2: Reduction of the Nitro Group

The second stage involves the reduction of the nitro group to a primary amine. This transformation is a cornerstone of aromatic chemistry, enabling the introduction of a versatile amino functionality.

The "Why": Choosing the Right Reducing Agent

Several methods are available for the reduction of aromatic nitro groups.[3] Catalytic hydrogenation (e.g., H2 over Pd/C) is highly efficient but may not be suitable for all substrates and can be sensitive to impurities.[3] A robust and cost-effective alternative is the use of a metal in an acidic medium, such as iron powder in acetic acid.[4] This method is particularly well-suited for laboratory-scale synthesis and is tolerant of a range of functional groups. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acidic medium providing the necessary protons.

Experimental Protocol: Synthesis of Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Reagent/ParameterQuantity/ValueRationale
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate1.0 eqStarting material for this step.
Iron Powder3.0-5.0 eqReducing agent.
Glacial Acetic Acidq.s.Solvent and proton source.
Temperature80-90 °CTo increase the reaction rate.
Reaction Time2-4 hoursMonitored by TLC.

Step-by-Step Procedure:

  • To a suspension of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate in glacial acetic acid in a round-bottom flask, add iron powder.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-amino-4-hydroxy-5-methoxybenzoate.[5][6][7]

Part 3: Selective O-Acetylation

The final and most critical step is the selective acetylation of the hydroxyl group in the presence of the more nucleophilic amino group. This chemoselectivity is achieved by manipulating the reactivity of the functional groups through careful control of the reaction conditions.

The "Why": Exploiting Protonation for Chemoselectivity

Direct acylation of an aminophenol with an acylating agent like acetic anhydride would typically result in N-acetylation due to the higher nucleophilicity of the amino group. However, by conducting the reaction under acidic conditions, the amino group is protonated to form an ammonium salt. This protonation effectively deactivates the amino group as a nucleophile, allowing the less reactive hydroxyl group to be acylated.[8]

Experimental Protocol: Synthesis of this compound
Reagent/ParameterQuantity/ValueRationale
Methyl 3-amino-4-hydroxy-5-methoxybenzoate1.0 eqThe aminophenol substrate.
Acetic Anhydride1.1-1.5 eqAcetylating agent.
Trifluoroacetic Acid (TFA) or Acetic AcidCatalytic to solvent amountAcidic medium to protonate the amino group.
TemperatureRoom TemperatureMild conditions to favor selective O-acetylation.
Reaction Time1-3 hoursMonitored by TLC.

Step-by-Step Procedure:

  • Dissolve methyl 3-amino-4-hydroxy-5-methoxybenzoate in a suitable acidic solvent such as glacial acetic acid or a mixture of an inert solvent and a catalytic amount of a strong acid like trifluoroacetic acid.

  • To this solution, add acetic anhydride dropwise at room temperature with stirring.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, quench the excess acetic anhydride by the addition of water.

  • Neutralize the reaction mixture carefully with a base such as saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Characterization and Validation

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH2, -NO2, C=O).

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and monitor the progress of the reactions.

Conclusion

This guide provides a robust and scientifically grounded pathway for the synthesis of this compound. By understanding the underlying principles of each transformation—from the directing effects in electrophilic aromatic substitution to the strategic use of protonation for chemoselective acylation—researchers can confidently approach the synthesis of this and other complex substituted aromatic compounds. The provided protocols offer a solid foundation for practical application, with the understanding that optimization may be necessary based on specific laboratory conditions and desired scale.

References

An In-depth Technical Guide to Methyl 3-Acetoxy-5-amino-4-methoxybenzoate (CAS 838856-87-4): A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, identified by CAS number 838856-87-4, is a highly functionalized aromatic compound whose structural architecture makes it a valuable intermediate in medicinal chemistry. Possessing an array of reactive sites—an aromatic amine, an acetoxy group, and a methyl ester—this molecule offers a versatile platform for the synthesis of complex pharmaceutical agents and novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed, field-proven protocol for its application in amide bond formation, and discusses its broader implications in drug discovery. The methodologies are presented with a focus on the underlying chemical principles to ensure both reproducibility and a deep understanding of the experimental design.

Part 1: Core Compound Characterization

This compound is a key building block for laboratory use in organic synthesis.[1] Its multifunctionality allows for selective chemical transformations, making it a strategic component in multi-step synthetic pathways.

Physicochemical Properties

A precise understanding of the compound's properties is fundamental to its effective application. The key identifiers and characteristics are summarized below.

PropertyValueSource(s)
CAS Number 838856-87-4[2][3]
IUPAC Name This compound[1][3]
Molecular Formula C₁₁H₁₃NO₅[1][2]
Molecular Weight 239.22 g/mol [1][2][4]
MDL Number MFCD26389969[2][4]
Purity Typically ≥97%[1][4]
Primary Use Intermediate in pharmaceutical synthesis[4]
Structural Features and Reactivity Profile

The molecule's utility is derived from its distinct functional groups:

  • Aromatic Amine (-NH₂): The primary amine at the C5 position is a potent nucleophile, making it the principal site for reactions such as acylation (amide bond formation), alkylation, and diazotization. Its reactivity is moderated by the electronic effects of the surrounding methoxy and ester groups.

  • Acetoxy Group (-OAc): The group at the C3 position can serve as a protecting group for a phenol, which can be revealed through hydrolysis. This latent hydroxyl group offers a secondary site for modification, such as etherification, in later synthetic steps.

  • Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification, for instance, through coupling reactions to form amides with different amines.

  • Methoxy Group (-OCH₃): The methoxy group at C4 is generally stable but electronically influences the reactivity of the entire aromatic ring.

This combination of functional groups allows for a programmed, stepwise approach to building molecular complexity, a cornerstone of modern drug development.

Part 2: Core Application: A Validated Protocol for Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in pharmaceutical chemistry. The aniline moiety of this compound makes it an excellent substrate for this transformation. This section provides a detailed protocol for its coupling with a generic carboxylic acid (R-COOH).

Causality Behind Experimental Choices
  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its high efficiency and low rate of epimerization when coupling chiral carboxylic acids. It rapidly activates the carboxylic acid, forming a highly reactive acyl-uronium intermediate that is susceptible to nucleophilic attack by the relatively non-nucleophilic aniline.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is twofold: it deprotonates the carboxylic acid to form the carboxylate anion for activation by HATU, and it scavenges the HCl produced during the reaction, maintaining a favorable pH without interfering with the coupling partners.

  • Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates, facilitating a homogenous reaction environment. Its high boiling point also allows for heating if the reaction proves sluggish at room temperature.

Step-by-Step Experimental Protocol

Objective: To synthesize N-(5-acetoxy-3-(methoxycarbonyl)-2-methoxyphenyl)amide from this compound and a representative carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the Carboxylic Acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient conversion.

  • Nucleophilic Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by pouring the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts) and then with brine (to remove residual water).

  • Purification:

    • Dry the combined organic phase over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide product.

Visualization of the Experimental Workflow

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification rcooh 1. Dissolve R-COOH in Anhydrous DMF hatu 2. Add HATU & DIPEA rcooh->hatu activate 3. Stir 20 min (Activation) hatu->activate combine 5. Combine Solutions & Stir (2-12h) activate->combine amine 4. Dissolve Amine (CAS 838856-87-4) amine->combine monitor 6. Monitor by TLC/LC-MS combine->monitor quench 7. Quench with Water monitor->quench extract 8. Extract with EtOAc quench->extract wash 9. Wash with NaHCO3 & Brine extract->wash purify 10. Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: Workflow for HATU-mediated amide coupling.

Part 3: Broader Implications in Medicinal Chemistry

The true value of an intermediate like this compound lies in its potential to serve as a scaffold for creating diverse and complex molecular architectures. Its use is noted as an important intermediate in the synthesis of macrolide antibiotics, where its functional groups allow for selective reactions in multi-step pharmaceutical processes.[4]

Role as a Versatile Synthetic Scaffold

The product from the previously described amide synthesis is not necessarily the final target but rather a more advanced intermediate. The remaining functional groups (ester and acetoxy) can be further manipulated. For example, hydrolysis of both groups could yield a key aminohydroxybenzoic acid, a common structural motif in biologically active compounds. This strategic derivatization is a key aspect of lead optimization in drug discovery.

Logical Pathway from Intermediate to Complex Molecule

The diagram below illustrates a conceptual pathway where the initial amide product is elaborated into a more complex, hypothetical drug candidate. This demonstrates the logical progression from a simple building block to a high-value molecule.

G start Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate (CAS 838856-87-4) step1 Amide Coupling (Protocol in Part 2) start->step1 R-COOH, HATU intermediate1 N-Acylated Intermediate step1->intermediate1 step2 Selective Hydrolysis (e.g., LiOH) intermediate1->step2 intermediate2 Aminocarboxylic Acid Scaffold step2->intermediate2 step3 Cyclization or Further Coupling intermediate2->step3 e.g., Intramolecular condensation final Complex Heterocyclic Drug Candidate step3->final

Caption: Conceptual synthetic route from intermediate to drug candidate.

Conclusion

This compound (CAS 838856-87-4) is more than a mere chemical reagent; it is a strategic tool for the synthetic chemist. Its well-defined reactivity, particularly the nucleophilicity of its amino group, allows for reliable and high-yield transformations, such as the amide bond formation detailed in this guide. By understanding the causality behind protocol design and recognizing the potential for subsequent modifications, researchers can leverage this versatile intermediate to accelerate the synthesis of novel chemical entities and advance drug discovery programs.

References

An In-Depth Technical Guide to Methyl 3-Acetoxy-5-amino-4-methoxybenzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, a pivotal intermediate in the synthesis of complex pharmaceuticals. As Senior Application Scientists, our goal is to deliver not just data, but actionable insights grounded in established chemical principles. This document delves into the molecular architecture, a plausible synthetic route, and the significant applications of this compound, with a focus on its role in the development of macrolide antibiotics.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 838856-87-4) is a polysubstituted benzene derivative with a molecular formula of C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol .[1][2] The core of the molecule is a methyl benzoate scaffold, indicating the presence of a methyl ester functional group. The aromatic ring is further functionalized with an acetoxy group, an amino group, and a methoxy group at positions 3, 5, and 4, respectively.

The strategic placement of these functional groups imparts a unique reactivity profile to the molecule, making it a valuable building block in multi-step organic synthesis. The amino group serves as a key nucleophile or a site for diazotization, while the acetoxy group can act as a protecting group for a phenol or be hydrolyzed to reveal a hydroxyl functionality. The methoxy and methyl ester groups influence the electron density of the aromatic ring and provide additional sites for chemical modification.

A summary of its key chemical properties is presented below:

PropertyValueSource
CAS Number 838856-87-4[1]
Molecular Formula C₁₁H₁₃NO₅[1][2]
Molecular Weight 239.22 g/mol [1]
Purity Typically ≥97%[2]

The structural arrangement of these functional groups is depicted in the diagram below, generated using the DOT language.

Figure 1: 2D structure of this compound.

Proposed Synthetic Pathway

The causality behind this proposed pathway lies in the directing effects of the substituents on the benzene ring. The hydroxyl and methoxy groups are ortho-, para-directing, while the methyl ester is meta-directing. This allows for regioselective introduction of the nitro group, which can then be reduced to the desired amino group.

Synthesis_Workflow start Methyl 3-hydroxy-4-methoxybenzoate step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate step1->intermediate1 step2 Acetylation (Acetic Anhydride) intermediate1->step2 intermediate2 Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate step2->intermediate2 step3 Reduction (e.g., H2, Pd/C or Fe/HCl) intermediate2->step3 product This compound step3->product

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Nitration of Methyl 3-hydroxy-4-methoxybenzoate

  • Dissolve Methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent like acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product, Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate.

  • Filter, wash with water, and dry the product.

Step 2: Acetylation of Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate

  • Suspend Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate in acetic anhydride.

  • Add a catalytic amount of a base (e.g., pyridine or sodium acetate).

  • Heat the mixture gently to initiate the reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to hydrolyze the excess acetic anhydride.

  • Extract the product, Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Reduction of Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate

  • Dissolve Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Alternatively, reduction can be achieved using a metal in acidic media, such as iron powder in the presence of hydrochloric acid or acetic acid.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the catalyst (if using catalytic hydrogenation).

  • Work up the reaction mixture accordingly to isolate the final product, this compound. Purification can be achieved by column chromatography.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of macrolide antibiotics.[1] Specifically, it plays a role in the production of clarithromycin and other derivatives of erythromycin.[1] The functional groups on this molecule—amino, acetoxy, and methoxy—enable selective reactions during the multi-step synthesis of these complex pharmaceutical compounds.[1] This intermediate facilitates the efficient introduction of side chains onto the antibiotic core, which can enhance biological activity and improve the stability of the final drug product.[1] Its utility also extends to research and development of novel antimicrobial agents due to its versatile chemical reactivity.[1]

Predicted Analytical and Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, we can predict the expected spectral characteristics based on its structure and data from closely related analogs like Methyl 3-amino-4-methoxybenzoate and Methyl 4-acetoxy-3-methoxybenzoate.[5][6]

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Two singlets or two doublets with a small coupling constant in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the two protons on the benzene ring.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

  • Methyl Ester Protons: A singlet around δ 3.8-3.9 ppm, integrating to three protons.

  • Acetoxy Protons: A singlet around δ 2.1-2.3 ppm, integrating to three protons.

  • Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically in the range of δ 3.5-5.0 ppm, integrating to two protons.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons: Signals for the ester and acetoxy carbonyl carbons would be expected in the downfield region, around δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons attached to oxygen and nitrogen will be shifted further downfield.

  • Methoxy and Methyl Ester Carbons: Signals for the methoxy and methyl ester carbons would appear around δ 50-60 ppm.

  • Acetoxy Methyl Carbon: A signal for the methyl carbon of the acetoxy group would be expected around δ 20-25 ppm.

Predicted Mass Spectrum (MS):

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 239.22).

  • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methyl ester group (-OCH₃), the acetoxy group (-OCOCH₃), and other characteristic fragments.

Predicted Infrared (IR) Spectrum:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band for the ester carbonyl around 1720-1740 cm⁻¹ and another for the acetoxy carbonyl around 1760-1770 cm⁻¹.

  • C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the ester, ether, and acetoxy groups.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Conclusion

This compound stands as a testament to the importance of well-designed building blocks in modern pharmaceutical synthesis. Its multifunctional nature allows for a high degree of control and flexibility in the construction of complex molecules, most notably macrolide antibiotics. While detailed public data on this specific intermediate is limited, a thorough understanding of its structure and the principles of organic synthesis allows for the confident prediction of its properties and a logical pathway for its preparation. This guide serves as a foundational resource for researchers and developers working with this and structurally related compounds, aiming to accelerate innovation in the field of medicinal chemistry.

References

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. More than 40% of new chemical entities exhibit poor aqueous solubility, creating significant hurdles for oral drug delivery.[] This guide provides a comprehensive technical overview of the solubility profile for Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, a compound of interest for researchers and drug development professionals. By dissecting its physicochemical properties and outlining robust experimental protocols, this document serves as a foundational resource for predicting and optimizing its behavior in physiological and formulation contexts. We will explore the theoretical underpinnings of its solubility, detail methodologies for its empirical determination, and discuss key factors like pH and co-solvents that modulate its dissolution.

Physicochemical Characterization and Predicted Properties

A molecule's structure dictates its fundamental physicochemical properties, which in turn govern its solubility.[2][3] this compound is a substituted aromatic ester with functional groups that significantly influence its behavior in aqueous and organic media.

  • Aromatic Core: The central benzene ring is inherently hydrophobic.

  • Amino Group (-NH2): This is a weak base that can be protonated (become -NH3+) in acidic conditions. This ionization dramatically increases aqueous solubility.

  • Acetoxy Group (-OCOCH3): An ester group that can undergo hydrolysis, particularly at non-neutral pH. It contributes a degree of polarity.

  • Methoxy Group (-OCH3): An ether group that is relatively inert but contributes to the molecule's overall size and lipophilicity.

  • Methyl Ester Group (-COOCH3): While esters can participate in hydrogen bonding, their overall contribution to water solubility is less than that of more polar groups like alcohols or carboxylic acids.[4]

Based on these features, we can predict key parameters that are critical for understanding solubility.[2][5]

PropertyPredicted Value/CharacteristicSignificance in Solubility
Molecular Weight ~225.23 g/mol Higher molecular weight can negatively correlate with solubility.
pKa (of Amino Group) Estimated 4-5The pH at which 50% of the amino groups are ionized.[6] This is the most critical parameter for predicting pH-dependent solubility.
LogP Estimated 1.5 - 2.5The octanol-water partition coefficient indicates the molecule's lipophilicity. Values in this range suggest moderate lipophilicity, where solubility can be a challenge.[3]
LogS (Intrinsic Solubility) Predicted to be lowThe intrinsic solubility (LogS) of the unionized form is expected to be low due to the hydrophobic core and ester groups.[5]

Experimental Determination of Solubility: A Methodological Framework

Empirical measurement is essential to validate predictions and provide concrete data for development decisions. Two primary types of solubility assays are employed: kinetic and thermodynamic.[7][8]

Kinetic Solubility Assay for High-Throughput Screening

Kinetic solubility is the concentration of a compound that precipitates from a supersaturated solution created by diluting a high-concentration DMSO stock into an aqueous buffer.[7][9] It's a rapid, cost-effective method ideal for early discovery to flag compounds with potential solubility liabilities.[7][10][11]

Causality: This method mimics the scenario where a drug, often formulated with solubilizing agents, enters the aqueous environment of the GI tract. The speed of precipitation is a key factor.

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

  • Serial Dilution: In a 384-well plate, perform serial dilutions of the DMSO stock.

  • Aqueous Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[10][12]

  • Analysis: Measure the light scattering in each well using a laser nephelometer.[11] The concentration at which a significant increase in light scattering (indicating precipitation) is observed is the kinetic solubility value.

Thermodynamic Solubility Assay: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a saturated solution when excess solid is in equilibrium with the solvent.[13][14] This is the "true" solubility and is critical for late-stage development and formulation.[8][10]

Causality: This method measures the final, stable concentration of the drug that can be achieved in a given medium, which is fundamental for predicting absorption from solid dosage forms.[15]

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to form a slurry.[15]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][10][15]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step; high-speed centrifugation followed by filtering the supernatant through a fine (e.g., 0.45 µm) filter is standard practice.

  • Quantification: Accurately dilute the clear, saturated filtrate.

  • Concentration Analysis (HPLC): Determine the concentration of the dissolved compound in the diluted filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16] A calibration curve with known standards is required for accurate quantification.[10][16]

Workflow: Comparative Solubility Assessment

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-formulation Start Compound Synthesis Kinetic Kinetic Solubility Assay (Nephelometry) Start->Kinetic Decision1 Solubility > 100 µM? Kinetic->Decision1 Thermo Thermodynamic Solubility (Shake-Flask HPLC) Decision1->Thermo Yes Flag Flag for Low Solubility (Consider Formulation) Decision1->Flag No pHProfile pH-Solubility Profile Thermo->pHProfile Formulation Formulation Strategy pHProfile->Formulation Flag->Thermo Proceed with caution

Caption: Decision workflow for solubility screening.

Key Factors Influencing Solubility

pH-Dependent Solubility

For an ionizable compound like this compound, pH is the most dominant factor influencing aqueous solubility.[17][18][19] The amino group is basic and will be protonated at pH values below its pKa.

The relationship is described by the Henderson-Hasselbalch equation .[20][21][22]

  • At pH << pKa (e.g., stomach pH ~1.2-2.5): The amino group will be predominantly in its ionized, protonated form (-NH3+). This charged species is significantly more soluble in water than the neutral form.[6][23]

  • At pH >> pKa (e.g., intestine pH ~6.8): The amino group will be in its neutral, unionized form (-NH2). In this state, the molecule's solubility will be much lower, dictated by its intrinsic solubility (LogS).[17][23]

Practical Implication: The compound is expected to dissolve readily in the acidic environment of the stomach but may precipitate as it transits to the more alkaline small intestine, which can severely limit absorption.[18][23]

Diagram: pH-Dependent Ionization

G cluster_0 Low pH (e.g., Stomach) cluster_1 High pH (e.g., Intestine) Ionized R-NH3+ (Ionized) High Solubility Equilibrium pKa Ionized->Equilibrium + H+ Unionized R-NH2 (Unionized) Low Solubility Equilibrium->Unionized - H+

Caption: Ionization equilibrium of the amino group.

Impact of Co-solvents

When aqueous solubility is insufficient, co-solvents are used in formulations to enhance it.[24][25] Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the water.[24][26]

Mechanism: Co-solvents like polyethylene glycol (PEG), propylene glycol, and ethanol create a more lipophilic environment that can better accommodate nonpolar solutes.[26][27][28] The increase in solubility can be several orders of magnitude for nonpolar compounds.[24]

Co-solvent SystemExpected Solubility EnhancementApplication
5% Ethanol in Water Low to ModerateOral liquid formulations.
20% Propylene Glycol in Water ModerateOral and parenteral formulations.
40% PEG 400 in Water HighCommonly used for poorly soluble drugs in soft gelatin capsules.[27]

Conclusion and Strategic Implications

The solubility profile of this compound is complex and dictated by a balance of its hydrophobic core and its ionizable amino group.

  • Predicted Profile: The compound is expected to have low intrinsic solubility but high solubility at acidic pH.

  • Experimental Verification: A combination of kinetic and thermodynamic assays is essential. The shake-flask method across a pH range of 1.2 to 6.8, as recommended by ICH guidelines, will provide the definitive data needed for regulatory purposes.[29][30]

  • Development Strategy: Due to the strong pH-dependent solubility, a key challenge will be maintaining solubility in the higher pH of the small intestine. Formulation strategies such as the use of co-solvents[25], amorphous solid dispersions, or salt formation should be investigated to ensure adequate bioavailability for oral administration.

This guide provides the theoretical framework and practical methodologies for a comprehensive evaluation of this compound's solubility, enabling informed decisions in the drug development pipeline.

References

The Strategic Utility of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and materials science, the demand for structurally complex and functionally diverse molecules has never been greater. Polysubstituted aromatic compounds are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] This in-depth technical guide focuses on "Methyl 3-Acetoxy-5-amino-4-methoxybenzoate," a highly functionalized aromatic building block. We will explore its synthesis, inherent reactivity, and strategic applications, particularly in the construction of heterocyclic frameworks of significant medicinal interest. This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, actionable protocols.

Introduction: The Architectural Value of Polysubstituted Anilines

Polysubstituted anilines and their derivatives are paramount in medicinal chemistry.[3] The spatial arrangement and electronic nature of substituents on the aniline core dictate the molecule's three-dimensional conformation and its interactions with biological targets. "this compound" (Figure 1) is a prime example of a strategically designed building block.

Figure 1: Structure of this compound

Caption: The structure of this compound, highlighting its key functional groups.

Its utility stems from the orthogonal reactivity of its functional groups:

  • An amino group , which serves as a versatile handle for amide bond formation, diazotization reactions, and as a nucleophile in the synthesis of various heterocycles.[4][5][6][7][8]

  • An acetoxy group , which can act as a directing group in electrophilic aromatic substitution and can be readily hydrolyzed to a phenol, offering another point for modification.[9]

  • A methoxy group , which influences the electronic properties of the ring and can also act as a directing group.[10]

  • A methyl ester , which can be hydrolyzed to a carboxylic acid or converted to an amide, providing further avenues for derivatization.

This unique combination of functionalities allows for a stepwise and controlled elaboration of the molecular scaffold, making it an invaluable asset in the synthesis of complex target molecules.

Proposed Synthesis of this compound

The overall synthetic strategy involves a sequence of electrophilic aromatic substitution, reduction, and functional group protection/manipulation. The order of these steps is critical to ensure the desired regiochemistry, governed by the directing effects of the substituents on the aromatic ring.[3][10][14][15][16][17]

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path to the target molecule:

Retrosynthesis target This compound intermediate1 Methyl 3-Acetoxy-5-nitro-4-methoxybenzoate target->intermediate1 Reduction of Nitro Group intermediate2 Methyl 3-Hydroxy-5-nitro-4-methoxybenzoate intermediate1->intermediate2 Acetylation of Phenol starting_material Methyl 3-Hydroxy-4-methoxybenzoate intermediate2->starting_material Regioselective Nitration

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

Step 1: Regioselective Nitration of Methyl 3-Hydroxy-4-methoxybenzoate

The initial step involves the nitration of methyl 3-hydroxy-4-methoxybenzoate. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups are paramount. Both are ortho-, para-directing and activating groups.[3][10] However, the position C5 is ortho to the hydroxyl group and meta to the methoxy group. The hydroxyl group is a stronger activating group than the methoxy group, and thus will primarily direct the incoming electrophile.

  • Reaction: Methyl 3-hydroxy-4-methoxybenzoate to Methyl 3-hydroxy-5-nitro-4-methoxybenzoate.

  • Reagents and Conditions: A mild nitrating agent is required to prevent over-nitration and oxidation of the phenol. Cerium (IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate is an excellent choice for regioselective ortho-nitration of phenols.[18]

  • Protocol:

    • Dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq.) in a suitable solvent such as acetonitrile.

    • Add sodium bicarbonate (2.0 eq.).

    • Slowly add a solution of cerium (IV) ammonium nitrate (1.1 eq.) in water at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Acetylation of the Phenolic Hydroxyl Group

To protect the hydroxyl group and introduce the acetoxy functionality, an acetylation reaction is performed. This step is crucial to prevent side reactions in the subsequent reduction step.

  • Reaction: Methyl 3-hydroxy-5-nitro-4-methoxybenzoate to Methyl 3-acetoxy-5-nitro-4-methoxybenzoate.

  • Reagents and Conditions: Acetic anhydride with a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

  • Protocol:

    • Dissolve methyl 3-hydroxy-5-nitro-4-methoxybenzoate (1.0 eq.) in acetic anhydride.

    • Add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.

  • Reaction: Methyl 3-acetoxy-5-nitro-4-methoxybenzoate to this compound.

  • Reagents and Conditions: A common and effective method is the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate. Another option is the use of a metal in acidic media, such as iron powder in acetic acid.[11][12][13]

  • Protocol (using Fe/AcOH):

    • To a suspension of iron powder (5.0 eq.) in acetic acid, add a solution of methyl 3-acetoxy-5-nitro-4-methoxybenzoate (1.0 eq.) in a co-solvent like methanol.

    • Heat the mixture to 50-60 °C and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for the target molecule is scarce, we can predict its key characteristics based on its structure and data from closely related compounds.

PropertyPredicted Value/Range
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, δ ppm) Aromatic protons (2H, singlet or two doublets), -OCH₃ (3H, singlet), -OCOCH₃ (3H, singlet), -COOCH₃ (3H, singlet), -NH₂ (2H, broad singlet)
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons (6C), ester carbonyl (1C), acetate carbonyl (1C), methoxy carbons (3C)
IR (KBr, cm⁻¹) N-H stretching (amine), C=O stretching (ester and acetate), C-O stretching, aromatic C-H stretching
Mass Spectrometry (m/z) [M]+ at 239, with characteristic fragmentation patterns

Note: These are predicted values and should be confirmed by experimental analysis.

Applications in Organic Synthesis: A Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its potential as a precursor to complex heterocyclic systems, which are ubiquitous in pharmaceuticals.[16][19][20][21][22][23][24]

Synthesis of Quinazoline Derivatives

Quinazolines are a class of fused heterocycles that exhibit a broad range of biological activities, including anticancer and anti-inflammatory properties.[16][19][20][21] The amino and ester functionalities of our building block are perfectly poised for the construction of the quinazoline core.

Quinazoline_Synthesis start This compound intermediate Substituted Quinazolinone start->intermediate Cyclization with Formamide or Formamidine product Functionalized Quinazoline intermediate->product Further Functionalization (e.g., Chlorination, Nucleophilic Substitution)

Caption: General workflow for the synthesis of quinazolines.

Experimental Protocol: Synthesis of a Substituted Quinazolinone

  • A mixture of this compound (1.0 eq.) and formamide (10 eq.) is heated to 150-160 °C.

  • The reaction is stirred at this temperature for 4-6 hours, monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the corresponding quinazolinone derivative.

Synthesis of Benzodiazepine Scaffolds

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[22][23][24] The amino group of our building block can be acylated with an α-amino acid, followed by cyclization to form the seven-membered benzodiazepine ring.

Benzodiazepine_Synthesis start This compound intermediate1 N-Acylated Intermediate start->intermediate1 Coupling with N-protected α-amino acid intermediate2 Hydrolyzed Intermediate intermediate1->intermediate2 Ester Hydrolysis product Substituted Benzodiazepine intermediate2->product Deprotection and Cyclization

Caption: General workflow for the synthesis of benzodiazepines.

Experimental Protocol: Synthesis of a Benzodiazepine Precursor

  • To a solution of this compound (1.0 eq.) and an N-protected α-amino acid (e.g., Boc-glycine, 1.1 eq.) in a suitable solvent like DMF, add a coupling agent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-acylated product can then be taken forward for ester hydrolysis and subsequent cyclization.

Conclusion and Future Outlook

This compound represents a highly valuable, albeit underexplored, building block for organic synthesis. Its dense and strategically placed functional groups offer a platform for the efficient construction of complex molecular architectures. The proposed synthetic route provides a clear and practical pathway to access this compound, paving the way for its broader application. Its utility in the synthesis of medicinally relevant heterocyclic scaffolds such as quinazolines and benzodiazepines underscores its potential in drug discovery programs. Further exploration of the reactivity of this versatile molecule will undoubtedly unveil novel synthetic pathways and lead to the development of new bioactive compounds.

References

A Technical Guide to Methyl 3-Acetoxy-5-amino-4-methoxybenzoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document is structured to deliver not only procedural steps but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound (C₁₁H₁₃NO₅, Molar Mass: 239.23 g/mol ) is a substituted aromatic compound of significant interest in medicinal chemistry. Its strategic importance lies in its role as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as an important intermediate in the production of macrolide antibiotics, such as clarithromycin.[1] The carefully positioned functional groups—amino, acetoxy, and methoxy—on the benzoate scaffold allow for selective and sequential chemical transformations, making it a valuable synthon in multi-step organic synthesis.

This guide will elucidate a plausible and scientifically grounded synthetic pathway for this compound, detail its expected physicochemical and spectroscopic characteristics, and discuss its primary application in the context of pharmaceutical manufacturing.

Synthesis Methodology: A Plausible and Detailed Protocol

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be devised from commercially available starting materials. The most direct approach is the selective N-acetylation of Methyl 3-amino-4-methoxybenzoate.

Proposed Synthetic Scheme

The proposed synthesis involves the reaction of Methyl 3-amino-4-methoxybenzoate with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine. The amino group, being more nucleophilic than the aromatic ring, will selectively react to form the corresponding acetamide.

Synthetic_Scheme Methyl_3_amino_4_methoxybenzoate Methyl 3-amino-4-methoxybenzoate Target_Molecule This compound Methyl_3_amino_4_methoxybenzoate->Target_Molecule Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Target_Molecule Pyridine Pyridine Pyridine->Target_Molecule Application_Workflow Starting_Materials Simpler Starting Materials Intermediate_Synthesis Synthesis of This compound Starting_Materials->Intermediate_Synthesis Side_Chain_Modification Further Side-Chain Modification Intermediate_Synthesis->Side_Chain_Modification Coupling Coupling to Macrolide Core Side_Chain_Modification->Coupling Clarithromycin Clarithromycin API Coupling->Clarithromycin

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Novel Compound Utilization

The pursuit of novel molecular entities is the cornerstone of innovation in pharmaceutical research and development. Among these, complex substituted aromatic compounds like Methyl 3-Acetoxy-5-amino-4-methoxybenzoate represent a rich scaffold for the design of new therapeutic agents. However, with novel structures come responsibilities—chief among them, a profound and proactive commitment to safety. The toxicological profile of a novel compound is often not fully elucidated. Therefore, a rigorous safety protocol, grounded in the known hazards of its constituent functional groups, is not merely a procedural formality but a critical component of scientific integrity and laboratory safety.

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of this compound. By dissecting the molecule into its primary functional components—an aromatic amine (aniline derivative), a benzoate ester, and an acetoxy group—we can infer a robust set of safety precautions. The guidance herein is predicated on the well-documented hazards of aromatic amines, a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1] This document is intended to empower researchers to work confidently and safely with this and structurally related compounds, ensuring that scientific advancement and personal safety proceed in tandem.

Section 1: Hazard Identification and Risk Assessment

The primary driver of the safety protocols for this compound is the presence of the substituted aniline moiety. Aromatic amines as a class are associated with significant health hazards.[1]

1.1 Toxicological Profile of the Aromatic Amine Functional Group

  • Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens.[1] They can be absorbed through the skin and, once metabolized, can form DNA adducts, leading to genetic damage.[1]

  • Organ-Specific Toxicity: Prolonged or repeated exposure to aromatic amines can lead to damage to specific organs, most notably the liver and kidneys.[2] Hemolytic effects, leading to a decrease in erythrocyte counts, are also a common finding in studies of substituted anilines.[2][3]

  • Routes of Exposure: The primary routes of exposure are inhalation of dust or aerosols, skin absorption, and ingestion.[4] Aromatic amines are often lipid-soluble, facilitating their absorption through the skin.

  • Sensitization: Some individuals may develop skin sensitization upon repeated contact with aromatic amines.

1.2 Inferred Hazard Classification

1.3 Risk Assessment

A thorough risk assessment must be conducted before any work with this compound commences. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, with engineering controls serving as the primary barrier, supplemented by rigorous adherence to PPE protocols.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

  • Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to provide the highest level of containment.

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart. Double gloving is a recommended practice.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.

  • Body Protection: A full-length laboratory coat, buttoned completely, is required. For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: In most cases, handling within a certified fume hood will provide adequate respiratory protection. If there is a potential for aerosol generation or if engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required in such cases.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to a safe laboratory environment.

3.1 Handling

  • Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signage.

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust. If the compound is a fine powder, consider wetting it with a suitable solvent to minimize dust formation during transfer.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6]

  • Transport: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped.

3.2 Storage

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the full chemical name, date received, and any relevant hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Light and Air Sensitivity: While specific data is unavailable for this compound, many aromatic amines are sensitive to light and air. Storage in a dark, inert atmosphere (e.g., under argon or nitrogen) is a prudent measure to prevent degradation.

Section 4: Spill and Emergency Procedures

Preparedness for accidental spills is a critical component of laboratory safety.

4.1 Small-Scale Spill Response

For small spills (a few grams) within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container. Avoid raising dust.

  • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

4.2 Large-Scale Spill Response

For large spills or any spill outside of a fume hood:

  • Evacuate the laboratory immediately.

  • Alert laboratory personnel and the institutional safety office.

  • Prevent entry to the affected area.

  • Allow only trained emergency response personnel to handle the cleanup.

4.3 First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed containers that are compatible with the waste.

  • Segregation: Do not mix aromatic amine waste with other incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through the institution's designated hazardous waste management program, following all local, state, and federal regulations.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and a Structural Analog

PropertyThis compoundMethyl 3-amino-4-methoxybenzoate (Analog)
Molecular Formula C₁₁H₁₃NO₅C₉H₁₁NO₃[5]
Molecular Weight 239.22 g/mol 181.19 g/mol [5]
Appearance Not AvailableSolid[5]
Melting Point Not Available82-87 °C[5]
Boiling Point 386.5 ± 42.0 °C (Predicted)Not Available
Density 1.250 ± 0.06 g/cm³ (Predicted)Not Available
Solubility Not AvailableNot Available

Note: Predicted values should be used as estimates. Experimental data for the analog is provided for reference.

Experimental Protocols

Protocol 1: Step-by-Step Procedure for Weighing and Dispensing

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE: lab coat, chemical safety goggles, and double nitrile gloves.

    • Place a plastic-backed absorbent liner on the floor of the fume hood.

    • Gather all necessary equipment: spatula, weighing paper or boat, and a sealable container for the dispensed material.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, handle the stock bottle inside the hood, add an approximate amount, seal the container, and weigh it outside the hood. Repeat until the desired mass is obtained.

    • Alternatively, weigh the stock bottle before and after dispensing the material inside the fume hood.

  • Dispensing:

    • Perform all transfers of the solid material well within the fume hood.

    • Use a clean spatula to transfer the solid from the stock bottle to the weighing paper or receiving vessel.

    • Handle the material gently to minimize dust generation.

    • Immediately and securely cap the stock bottle after dispensing.

  • Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces with a damp cloth or towelette.

    • Dispose of the weighing paper and any contaminated cleaning materials in a designated solid hazardous waste container within the fume hood.

    • Wipe down the work surface of the fume hood.

    • Remove outer gloves and dispose of them in the hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

Mandatory Visualization

Spill_Response_Workflow Start Spill of Methyl 3-Acetoxy- 5-amino-4-methoxybenzoate Occurs Decision_Location Is the spill contained within a chemical fume hood? Start->Decision_Location Decision_Size Is the spill small (e.g., < 5 grams)? Decision_Location->Decision_Size Yes Evacuate EVACUATE the laboratory. Alert others and activate alarm. Decision_Location->Evacuate No Decision_Size->Evacuate No Alert_Personnel Alert personnel in the immediate vicinity. Decision_Size->Alert_Personnel Yes Notify_EHS Notify Institutional Environmental Health & Safety (EHS). Evacuate->Notify_EHS Secure_Area Secure the area. Prevent re-entry. Notify_EHS->Secure_Area EHS_Cleanup Allow trained EHS personnel to conduct the cleanup. Secure_Area->EHS_Cleanup End Procedure Complete EHS_Cleanup->End Don_PPE Don appropriate PPE (double gloves, goggles, lab coat). Alert_Personnel->Don_PPE Contain_Spill Contain the spill with inert absorbent material. Don_PPE->Contain_Spill Collect_Waste Carefully collect absorbed material into a labeled hazardous waste container. Contain_Spill->Collect_Waste Decontaminate Decontaminate the spill area. Collect_Waste->Decontaminate Dispose_Waste Dispose of all contaminated materials as hazardous waste. Decontaminate->Dispose_Waste Dispose_Waste->End

References

Methodological & Application

Synthesis of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This comprehensive guide details the synthetic pathway and reaction conditions for the preparation of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, a substituted aromatic compound with potential applications as a key intermediate in pharmaceutical and materials science research. The protocol herein is designed for researchers, scientists, and professionals in drug development, providing a robust and reproducible methodology.

Introduction and Significance

This compound is a functionalized aniline derivative. The strategic placement of the acetoxy, amino, methoxy, and methyl ester groups on the benzene ring offers multiple reactive sites for further chemical modifications. This makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). The synthesis leverages a series of fundamental organic transformations, starting from a readily available precursor and proceeding through nitration, acetylation, and reduction steps. Understanding the nuances of each reaction is critical for achieving high yield and purity of the final product.

Overall Synthetic Scheme

The synthesis of this compound can be efficiently achieved via a three-step reaction sequence starting from Methyl 3-hydroxy-4-methoxybenzoate. The overall transformation is depicted below:

Synthetic Pathway Methyl 3-hydroxy-4-methoxybenzoate Methyl 3-hydroxy-4-methoxybenzoate Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate Methyl 3-hydroxy-4-methoxybenzoate->Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate Nitration Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate->Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate Acetylation This compound This compound Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate->this compound Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Nitration of Methyl 3-hydroxy-4-methoxybenzoate

This initial step involves the electrophilic aromatic substitution to introduce a nitro group at the C-5 position of the benzene ring. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The C-5 position is sterically accessible and electronically favored for nitration.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride.

  • Slowly add concentrated nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid, Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Acetylation of Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate

The phenolic hydroxyl group of the intermediate is acetylated in this step to yield the corresponding acetoxy derivative. This is a standard esterification reaction.

Protocol:

  • Suspend Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate (1.0 eq) in acetic anhydride (3.0-5.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine to the suspension.

  • Heat the mixture at 50-60 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water to hydrolyze the excess acetic anhydride.

  • The solid product, Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate, is collected by filtration, washed thoroughly with water, and dried.

Step 3: Reduction of Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate

The final step involves the reduction of the nitro group to an amine. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid. This method is generally selective for the reduction of nitro groups in the presence of other reducible functional groups like esters.[1][2]

Protocol:

  • To a suspension of powdered iron (3.0-5.0 eq) in a mixture of methanol and acetic acid, heat the mixture to 50-60 °C under a nitrogen atmosphere.[1][2]

  • Add a solution of Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate (1.0 eq) in methanol dropwise to the heated suspension.

  • Stir the reaction mixture vigorously at 50-60 °C for 30-60 minutes.[2] The progress of the reduction can be monitored by TLC.

  • After the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron catalyst. Wash the filter cake with hot methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The residue is then taken up in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • The final product, this compound, can be further purified by column chromatography or recrystallization if necessary.

Summary of Reaction Conditions

StepReactionStarting MaterialReagents and SolventsTemperature (°C)Time (hours)
1NitrationMethyl 3-hydroxy-4-methoxybenzoateNitric Acid, Acetic Acid, Acetic Anhydride0-10, then RT4-6
2AcetylationMethyl 3-hydroxy-4-methoxy-5-nitrobenzoateAcetic Anhydride, H₂SO₄ (cat.) or Pyridine50-601-2
3ReductionMethyl 3-acetoxy-4-methoxy-5-nitrobenzoateIron Powder, Acetic Acid, Methanol50-600.5-1

Causality Behind Experimental Choices

  • Nitration: The use of a mixture of acetic acid and acetic anhydride as a solvent system helps to control the reactivity of the nitric acid and prevent over-nitration or side reactions.[1] The low initial temperature is crucial to control the exothermic nature of the nitration reaction.

  • Acetylation: Acetic anhydride serves as both the acetylating agent and the solvent. The addition of a catalyst like sulfuric acid or pyridine accelerates the reaction.

  • Reduction: Powdered iron in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro compounds.[1][2] It is preferred over catalytic hydrogenation in some instances as it can be more tolerant of certain functional groups and does not require specialized high-pressure equipment. The acidic medium facilitates the reduction process.

Logical Relationship Diagram

Logical Relationship cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Reduction cluster_final Final Product SM Methyl 3-hydroxy-4-methoxybenzoate Reagent1 HNO₃ / Ac₂O, AcOH SM->Reagent1 Nitration Introduction of NO₂ group at C-5 Reagent2 Ac₂O / H₂SO₄ (cat.) Nitration->Reagent2 Reagent1->Nitration Acetylation Protection of OH group as OAc Reagent3 Fe / AcOH, MeOH Acetylation->Reagent3 Reagent2->Acetylation Reduction Conversion of NO₂ to NH₂ FP This compound Reduction->FP Reagent3->Reduction

Caption: Logical flow of the synthesis with key transformations and reagents.

Conclusion

The described multi-step synthesis provides a reliable method for obtaining this compound. By carefully controlling the reaction conditions at each stage, researchers can achieve good yields and high purity of this versatile chemical intermediate. The protocols are based on well-established chemical principles and can be adapted for scale-up operations.

References

"Methyl 3-Acetoxy-5-amino-4-methoxybenzoate" experimental setup for acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acylation of Substituted Aromatic Amines

Topic: Experimental Setup for Acylation Reactions of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Acyl Aminobenzoates

N-acylated aromatic amines, particularly substituted aminobenzoates, are pivotal structural motifs in medicinal chemistry and materials science. The amide bond introduced via acylation is a cornerstone of many pharmaceutical compounds, enhancing metabolic stability, modulating biological activity, and enabling further synthetic transformations. The acylation of the amino group serves not only to create new molecular entities but also acts as a crucial protecting group strategy, reducing the nucleophilicity and basicity of the amine to prevent unwanted side reactions in subsequent synthetic steps.[1]

This guide provides a comprehensive experimental framework for the N-acylation of a model substituted aromatic amine, this compound. While this specific molecule serves as our primary example, the principles, protocols, and troubleshooting advice herein are broadly applicable to a wide range of structurally similar aminobenzoates encountered in drug development and organic synthesis.

Pillar 1: Mechanistic Insight and Strategic Considerations

The N-acylation of an aromatic amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amino nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The success of this reaction hinges on a clear understanding of the interplay between the substrate's reactivity, the choice of acylating agent, and the reaction conditions.

Choosing the Acylating Agent

The two most common classes of acylating agents for this transformation are acyl chlorides and acid anhydrides.

  • Acyl Chlorides: These are highly reactive electrophiles, often ensuring rapid and complete conversion.[2] Their high reactivity, however, also makes them sensitive to moisture and can lead to side reactions if not handled under anhydrous conditions. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.

  • Acid Anhydrides: Generally less reactive and less sensitive to moisture than their acyl chloride counterparts, acid anhydrides are an excellent alternative.[2] The reaction produces a carboxylic acid byproduct, which also requires a base for neutralization. For less reactive or sterically hindered amines, a catalyst may be necessary to achieve a desirable reaction rate.[2][3]

The Role of the Base and Catalyst

A base is almost always required in these reactions. Its primary role is to scavenge the acidic byproduct (HCl or a carboxylic acid), thereby preventing the deactivation of the amine substrate.

  • Tertiary Amines (e.g., Triethylamine, Pyridine): Often used in stoichiometric amounts, these bases effectively neutralize the acid byproduct. Pyridine can also act as a nucleophilic catalyst.

  • Weak Bases (e.g., Sodium Acetate): Can be employed, particularly in aqueous or biphasic systems, to maintain a suitable pH for the reaction to proceed.[4][5]

  • Catalysts (e.g., 4-(Dimethylaminopyridine) - DMAP): For challenging substrates, such as sterically hindered or electronically deactivated anilines, a catalytic amount of DMAP can dramatically accelerate the reaction. DMAP functions as a hyper-nucleophilic catalyst, reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species than the anhydride or chloride itself.[2]

Pillar 2: Verifiable Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound. The choice between them depends on reagent availability, substrate reactivity, and desired scale.

Protocol 1: N-Acylation using an Acyl Chloride and Triethylamine

This protocol is a robust and widely applicable method for the efficient acylation of aromatic amines.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic reaction upon addition of the acyl chloride.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution via a syringe or dropping funnel over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[5] d. Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: N-Acetylation using Acetic Anhydride

This method is an excellent alternative, particularly for acetylation, using a less hazardous acylating agent.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 - 1.5 eq)

  • Pyridine (as solvent and base) or Sodium Acetate (1.2 eq) in an appropriate solvent.[5]

  • Deionized Water

  • Ethyl Acetate or Dichloromethane

  • Standard laboratory glassware and magnetic stirrer.

Step-by-Step Procedure:

  • Setup: Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: a. Upon completion, pour the reaction mixture into ice-water to precipitate the product and hydrolyze excess anhydride. b. If a precipitate forms, collect it by vacuum filtration and wash thoroughly with cold water.[5] c. Alternatively, extract the aqueous mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.[5] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude solid from a suitable solvent such as 95% ethanol to obtain the pure N-acetylated product.[5]

Data Presentation and Visualization

Table 1: Summary of Key Reaction Parameters
ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acetic Anhydride)Rationale / Causality
Substrate This compoundThis compoundThe target molecule for N-acylation.
Acylating Agent Acyl Chloride (1.1-1.2 eq)Acetic Anhydride (1.2-1.5 eq)Acyl chloride is more reactive; anhydride is safer to handle.[2]
Base Triethylamine or Pyridine (1.5 eq)Pyridine or Sodium Acetate (1.2 eq)Neutralizes acidic byproduct to keep the amine nucleophilic.
Catalyst Optional (DMAP, 1-5 mol%)Recommended for slow reactions (DMAP)DMAP creates a highly reactive intermediate for faster acylation.[2]
Solvent Anhydrous DCM, THFPyridine, Acetic Acid, Water[4][6]Aprotic solvents are standard; pyridine acts as both solvent and base.
Temperature 0 °C to Room Temperature0 °C to Room Temperature (or heating)Initial cooling controls exotherm; RT is often sufficient for reaction.
Work-up Aqueous acid/base washesWater quench, optional acid/base washesEssential for removing unreacted reagents, byproducts, and base.[7]
Purification Recrystallization / ChromatographyRecrystallization / ChromatographyRemoves final impurities to yield the pure acylated product.

Visualizations

Caption: General reaction scheme for the N-acylation.

Acylation_Workflow start Start: Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (Dropwise) cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., Add Water) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify Product (Recrystallization or Chromatography) dry->purify end Pure N-Acylated Product purify->end

Caption: Experimental workflow for N-acylation.

References

Application Notes & Protocols: Characterization of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In pharmaceutical development, the rigorous characterization of novel chemical entities, intermediates, and active pharmaceutical ingredients (APIs) is paramount to ensuring product safety, efficacy, and quality. Methyl 3-acetoxy-5-amino-4-methoxybenzoate is a substituted aromatic compound incorporating multiple functional groups: a primary aromatic amine, a methyl ester, an acetoxy group, and a methoxy ether. This structural complexity necessitates a multi-faceted analytical approach to confirm its identity, purity, and impurity profile.

This guide provides a comprehensive framework of analytical methodologies for the complete characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of techniques and parameters. This integrated strategy ensures a thorough understanding of the molecule, in alignment with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Physicochemical Properties

A foundational step in any analytical endeavor is to tabulate the known physical and chemical properties of the target analyte. This information is crucial for selecting appropriate solvents, estimating response in various detectors, and interpreting spectral data.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₅-
Molecular Weight 239.23 g/mol -
Appearance Expected to be a solid-
Key Functional Groups Aromatic Ring, Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Acetoxy (-OCOCH₃), Methoxy (-OCH₃)-

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule.

cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) FTIR FT-IR Spectroscopy HPLC HPLC-UV (Purity Assay) LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Impurity Investigation Compound Methyl 3-Acetoxy-5-amino -4-methoxybenzoate Compound->NMR Identity Confirmation Compound->MS Identity Confirmation Compound->FTIR Identity Confirmation Compound->HPLC Purity Assessment

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Part I: Structural Elucidation Methodologies

The primary objective is to unequivocally confirm that the synthesized molecule has the correct structure. This is achieved by probing the molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good starting choice for polar aromatic compounds as it can solubilize the analyte and its impurities, and the amine protons are less likely to exchange rapidly.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Interpretation: Correlate the observed chemical shifts, integrations (for ¹H), and multiplicities with the expected structure.[5][6][7][8][9]

Expected Spectral Data (Predicted):

The following table outlines the predicted chemical shifts based on additivity rules and data from analogous structures.[5][7] Actual values must be determined experimentally.

¹H NMR (Predicted)δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.0 - 7.5s, s1H, 1HAr-H
Amine Protons4.5 - 5.5br s2H-NH₂
Methoxy Protons~3.8s3H-OCH₃ (on ring)
Methyl Ester Protons~3.7s3H-COOCH₃
Acetoxy Protons~2.2s3H-OCOCH₃
¹³C NMR (Predicted)δ (ppm)Assignment
Carbonyls165 - 170C =O (Ester & Acetoxy)
Aromatic Carbons110 - 155Ar-C
Methoxy Carbon~56-OC H₃ (on ring)
Methyl Ester Carbon~52-COOC H₃
Acetoxy Carbon~21-OCOC H₃
Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns obtained via MS/MS analysis further corroborate the proposed structure.[10][11][12]

Protocol: LC-HRMS (ESI+) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • LC Method: Use a simple isocratic or gradient elution with a C18 column and a mobile phase of water and acetonitrile (both with 0.1% formic acid) to introduce the sample.

  • MS Acquisition:

    • Operate in positive ion mode (ESI+) as the primary amine is readily protonated.

    • Acquire full scan data over a mass range of m/z 100-500.

    • Perform a data-dependent MS/MS experiment to obtain fragmentation spectra of the most intense ions.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecular ion [M+H]⁺.

    • Use the instrument software to predict the elemental formula and compare it to the theoretical value (C₁₁H₁₄NO₅⁺).

    • Interpret the fragmentation pattern.

Expected Mass Spectrometry Data:

IonTheoretical m/zDescription
[M+H]⁺240.0866Protonated Molecular Ion
[M-COCH₂]⁺198.0761Loss of ketene from the acetoxy group
[M-CH₃CO]⁺197.0688Loss of acetyl radical
[M-OCH₃]⁺209.0604Loss of methoxy radical from ester

Rationale for Fragmentation: Aromatic esters commonly lose the alkoxy radical (•OR) to form a stable acylium ion.[10][11][13] The acetoxy group can undergo a characteristic loss of neutral ketene (CH₂=C=O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[14][15][16][17]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine
3100 - 3000MediumC-H StretchAromatic
2990 - 2850MediumC-H StretchAliphatic (Methyl)
~1760StrongC=O StretchAcetoxy Ester
~1720StrongC=O StretchMethyl Ester
1620 - 1580MediumC=C Stretch / N-H BendAromatic / Amine
1250 - 1000StrongC-O StretchEsters, Ether

Part II: Purity Determination and Quantification

Once the structure is confirmed, the next critical step is to determine the purity of the bulk material. HPLC with UV detection is the industry-standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is ideal for separating polar to moderately non-polar compounds. It provides excellent resolution, sensitivity, and reproducibility for quantifying the main component and detecting impurities. Method development aims to achieve a symmetric peak for the main component, well-resolved from any potential impurities.[18][19][20][21][22]

start Define Method Goal (Purity Assay) col Column Selection (e.g., C18, 150 x 4.6 mm, 3.5 µm) start->col mob Mobile Phase Scouting (ACN vs. MeOH, pH modifier) col->mob grad Gradient Optimization (Slope, Time) mob->grad temp Temperature & Flow Rate (e.g., 30 °C, 1.0 mL/min) grad->temp uv Wavelength Selection (Scan for λmax) temp->uv sst System Suitability Test (SST) (Tailing, Plates, RSD) uv->sst sst->mob Fail final Final Method sst->final Pass

Caption: Workflow for HPLC method development.

Protocol: Reversed-Phase HPLC-UV Method

  • Standard and Sample Preparation:

    • Stock Standard: Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL solution.

    • Working Sample: Prepare the sample to be tested at the same concentration as the standard.

  • Instrumentation & Conditions:

    • Use a standard HPLC system with a UV/PDA detector.

    • The following conditions serve as a robust starting point. Adjustments are permissible within the guidelines of USP <621>.[23][24][25][26][27]

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier protonates the amine, improving peak shape.
Mobile Phase B 0.1% AcetonitrileCommon organic solvent with good UV transparency.
Gradient 10% B to 90% B over 15 minTo elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity and peak shape.
Detection UV at λmax (e.g., ~254 nm or determined by PDA)Maximize sensitivity for the analyte.
  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The system is deemed suitable for use if it meets pre-defined criteria based on ICH Q2(R1) guidelines.[1][2][3][4]

    • Tailing Factor: ≤ 1.5 (ensures peak symmetry).

    • Theoretical Plates: > 2000 (ensures column efficiency).

    • %RSD of Peak Area: ≤ 1.0% (ensures injection precision).

  • Quantification (Purity by Area %):

    • Inject the sample solution.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Part III: Impurity Profiling

Rationale: Identifying and characterizing impurities is a critical regulatory requirement. LC-MS is the premier technique for this task, as it can provide molecular weights and structural fragments of unknown peaks detected in the HPLC-UV analysis.[28][29][30][31][32]

Protocol: LC-MS for Impurity Identification

  • Methodology: Couple the validated HPLC method directly to a mass spectrometer (e.g., Q-TOF or Ion Trap). It is essential that the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).

  • Analysis:

    • Inject a concentrated sample to ensure impurities are above the limit of detection for the MS.

    • Acquire full scan MS and data-dependent MS/MS data for all chromatographic peaks.

  • Interpretation:

    • For each impurity peak, determine its molecular weight from the MS data.

    • Propose potential structures based on the MS/MS fragmentation pattern and knowledge of the synthetic process (e.g., starting materials, reagents, expected by-products).

Conclusion

The analytical characterization of this compound requires an orthogonal, multi-technique approach. The combination of NMR, HRMS, and FT-IR provides unequivocal structural confirmation. A validated, stability-indicating HPLC-UV method is essential for determining purity and quantifying the analyte. Finally, LC-MS serves as a powerful tool for the identification and profiling of potential process-related and degradation impurities. This comprehensive strategy ensures a deep understanding of the molecule and satisfies the stringent requirements of the pharmaceutical industry.

References

Application Note: Leveraging Methyl 3-Acetoxy-5-amino-4-methoxybenzoate as a Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Structure-Activity Relationship (SAR) in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is a foundational pillar in the iterative process of drug discovery and lead optimization. It is predicated on the principle that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. By systematically modifying the chemical structure of a hit or lead compound and evaluating the subsequent impact on its biological activity, medicinal chemists can deduce which functional groups and structural features are crucial for target engagement and efficacy. This process guides the rational design of more potent, selective, and safer drug candidates with improved pharmacokinetic profiles.

This application note presents a detailed guide on utilizing Methyl 3-Acetoxy-5-amino-4-methoxybenzoate as a versatile scaffold in SAR studies. Its polysubstituted aromatic ring offers multiple points for chemical modification, making it an excellent starting point for exploring the chemical space around a biological target. The presence of an amino group for amide coupling, an acetoxy group that can be hydrolyzed to a phenol or varied, and a methoxy group influencing electronic properties provides a rich platform for generating a diverse chemical library.

The Scaffold: this compound

This compound is a substituted benzoate ester with key functional groups amenable to a variety of chemical transformations. This scaffold is particularly valuable for SAR studies due to the distinct roles its substituents can play in molecular interactions with a biological target, such as an enzyme or receptor.

  • Amino Group (-NH₂): A primary nucleophile and a key site for derivatization. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents, thereby probing interactions with the target protein.

  • Acetoxy Group (-OAc): Acts as a prodrug form of a hydroxyl group. It can be varied to other ester groups to modulate lability and physicochemical properties. Hydrolysis to the corresponding phenol allows for etherification or other modifications at this position.

  • Methoxy Group (-OCH₃): Influences the electronic properties of the benzene ring and can participate in hydrogen bonding. Its steric bulk can also play a role in binding pocket complementarity.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed to a carboxylic acid, which can then form amides or esters with different partners, or it can be reduced to an alcohol for further derivatization.

Hypothetical SAR Study: Targeting a Novel Kinase

For the purpose of this guide, we will frame our SAR study around the hypothetical inhibition of "Kinase X," a newly identified serine/threonine kinase implicated in an inflammatory disease pathway. Our lead compound, this compound, was identified from a high-throughput screen. The goal of this SAR study is to enhance its inhibitory potency and selectivity.

Experimental Design & Workflow

A systematic SAR exploration involves the synthesis of analog libraries, in vitro biological evaluation, and analysis of the resulting data to inform the next round of design and synthesis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration A Scaffold This compound B Analog Library Generation (R1, R2, R3 modifications) A->B Derivatization C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Kinase Assay (IC50 determination) C->D Compound Screening E Selectivity Profiling (vs. related kinases) D->E Active Analogs F SAR Data Analysis (Identify key interactions) E->F G Design Next-Gen Analogs F->G Informed Design G->B Iterative Synthesis

Caption: General workflow for a structure-activity relationship (SAR) study.

Part 1: Synthesis Protocols

Protocol 1.1: Synthesis of the Scaffold (this compound)

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is adapted from general synthetic methodologies for substituted benzoates.

  • Nitration of Methyl vanillate acetate:

    • To a solution of Methyl 4-acetoxy-3-methoxybenzoate (1.0 eq) in acetic acid at 0 °C, add nitric acid (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate in vacuo to yield Methyl 4-acetoxy-3-methoxy-5-nitrobenzoate.

  • Reduction of the Nitro Group:

    • Dissolve the nitro compound (1.0 eq) in ethanol.

    • Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

    • Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford This compound .

Protocol 1.2: Generation of an Amide Library (R¹ Modifications)

This protocol details the derivatization of the 5-amino group.

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) and a selected carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at

Troubleshooting & Optimization

"Methyl 3-Acetoxy-5-amino-4-methoxybenzoate" side product formation and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development working with Methyl 3-Acetoxy-5-amino-4-methoxybenzoate. This guide is structured to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis and purification of this compound. Our focus is on anticipating and resolving issues related to side product formation and removal, ensuring the integrity and purity of your final product.

Section 1: Understanding the Synthesis and Potential Side Products

While various synthetic routes to substituted aminobenzoates exist, a common and logical approach to this compound involves the selective O-acetylation of a suitable precursor, such as Methyl 3-hydroxy-5-amino-4-methoxybenzoate. This seemingly straightforward transformation is fraught with challenges, primarily revolving around the chemoselectivity of the acetylation reaction. The presence of two nucleophilic sites—the amino (-NH₂) group and the hydroxyl (-OH) group—creates a competitive environment for the acetylating agent.

Q1: What are the most likely side products when synthesizing this compound?

The primary side products arise from non-selective acetylation and hydrolysis. Here are the most common impurities you may encounter:

  • N-acetylated Side Product (Amide Formation): The amino group can be acetylated to form Methyl 3-acetoxy-5-acetamido-4-methoxybenzoate. The lone pair of electrons on the nitrogen of the amino group is highly nucleophilic and can readily attack the acetylating agent.[1]

  • N,O-Diacetylated Side Product: Both the amino and hydroxyl groups can be acetylated, leading to the formation of Methyl 3-acetoxy-5-acetamido-4-methoxybenzoate.[2]

  • Hydrolyzed Starting Material: If the reaction conditions are not anhydrous, or during workup, the starting material Methyl 3-hydroxy-5-amino-4-methoxybenzoate can be carried through.

  • Hydrolyzed Product: The desired acetoxy group is an ester and can be susceptible to hydrolysis back to the hydroxyl group under acidic or basic conditions, reforming Methyl 3-hydroxy-5-amino-4-methoxybenzoate.[3]

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as pink or brown discolorations.[4][5]

Section 2: Troubleshooting Guide for Side Product Formation

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiment.

Q2: My reaction is producing a significant amount of the N-acetylated side product. How can I improve the selectivity for O-acetylation?

This is a classic chemoselectivity problem. The relative nucleophilicity of the amino and hydroxyl groups is key. To favor O-acetylation:

  • Protect the Amino Group: A robust strategy is to first protect the more nucleophilic amino group. You can perform an N-acetylation, then proceed with the O-acetylation, and finally selectively deprotect the N-acetyl group if the free amine is desired. However, for obtaining the target compound directly, this is not ideal.

  • Use of a Bulky Acetylating Agent: While acetic anhydride is common, employing a sterically bulkier acetylating agent might favor reaction at the less hindered hydroxyl group.

  • Solvent and Temperature Control: The choice of solvent can influence the relative nucleophilicity of the two groups. Aprotic solvents are generally preferred. Running the reaction at lower temperatures can often enhance selectivity.

  • pH Control: In some cases, carefully controlling the pH can protonate the more basic amino group, reducing its nucleophilicity and thereby favoring O-acetylation.

Q3: I am observing the N,O-diacetylated product. What reaction conditions lead to this, and how can I avoid it?

The formation of the diacetylated product indicates that the reaction conditions are too harsh or the stoichiometry of the acetylating agent is not well-controlled.

  • Stoichiometry of Acetylating Agent: Use of excess acetic anhydride or acetyl chloride will drive the reaction towards di-acetylation. Carefully control the molar equivalents of your acetylating agent to be as close to stoichiometric as possible.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to the less reactive group also undergoing acetylation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction once the desired product is predominantly formed.

Q4: My final product is discolored (pink, brown, or yellow). What is the cause and how can I obtain a colorless product?

Discoloration is a common issue when working with aminophenols and is typically due to the formation of oxidation products.[4][5]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Reducing Agents during Workup and Purification: The addition of a small amount of a reducing agent, such as sodium dithionite or sodium metabisulfite, during the workup or recrystallization can help to prevent oxidation and decolorize the product.[4]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[6][7] Be mindful not to use an excessive amount, as it can also adsorb your product.

Q5: During purification, I seem to be losing my acetoxy group. Why is this happening and what can I do to prevent it?

The acetoxy group is an ester and is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[3][8]

  • Avoid Strong Bases: During the workup, avoid using strong bases like sodium hydroxide for washing. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the wash quickly at low temperatures.

  • Control pH during Chromatography: When performing column chromatography on silica gel (which is acidic), prolonged contact can sometimes lead to the hydrolysis of sensitive groups. To mitigate this, you can:

    • Run the column quickly.

    • Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.

    • Use a less acidic stationary phase like alumina (basic or neutral).

Section 3: Experimental Protocols for Purification

Here are detailed protocols for the most common and effective methods for purifying this compound and removing the aforementioned side products.

Protocol 1: Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities, especially if your crude product is relatively pure.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which your desired product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Column chromatography is highly effective for separating the desired product from side products with different polarities.

Step-by-Step Methodology:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable eluent system. A mixture of hexanes and ethyl acetate is a good starting point. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). This will allow the less polar compounds to elute first, followed by your more polar desired product.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Section 4: Data Presentation and Visualization

Table 1: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Excess N-acetylation High nucleophilicity of the amino group.Control pH, use a bulkier acetylating agent, or protect the amino group.
N,O-Diacetylation Excess acetylating agent, high temperature, or long reaction time.Use stoichiometric amounts of acetylating agent, lower the reaction temperature, and monitor the reaction closely.
Product Discoloration Oxidation of the aminophenol moiety.Use an inert atmosphere, degassed solvents, add reducing agents during workup/purification, and/or treat with activated charcoal.
Loss of Acetoxy Group Hydrolysis under acidic or basic conditions.Avoid strong acids/bases during workup, use mild bases if necessary, and consider neutralizing the silica gel for chromatography.

Diagram 1: Potential Side Product Formation Pathways

Side_Products cluster_reactants Reactants cluster_products Products Starting Material Methyl 3-hydroxy-5-amino- 4-methoxybenzoate Desired Product Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate Starting Material->Desired Product O-Acetylation (Desired) N_acetyl N-acetylated Side Product Starting Material->N_acetyl N-Acetylation (Side Reaction) Di_acetyl N,O-Diacetylated Side Product Starting Material->Di_acetyl N,O-Diacetylation (Side Reaction) Acetylating Agent Acetic Anhydride Hydrolyzed Hydrolyzed Product/ Unreacted Starting Material Desired Product->Hydrolyzed Hydrolysis N_acetyl->Di_acetyl Further Acetylation

Caption: Potential reaction pathways leading to the desired product and common side products.

Diagram 2: General Purification Workflow

Purification_Workflow cluster_purification Purification Start Crude Reaction Mixture Workup Aqueous Workup (e.g., mild base wash) Start->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Recrystallization Recrystallization (Optional: Charcoal Treatment) Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, NMR, etc.) Pure_Product->Analysis

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Purification of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this multifunctional aromatic amine. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth, actionable troubleshooting advice in a direct question-and-answer format.

Introduction to the Molecule and Its Challenges

This compound is a substituted aromatic compound featuring an amino group, an acetoxy group, a methoxy group, and a methyl ester. This combination of functional groups presents a unique set of purification challenges:

  • Polarity: The presence of both polar (amino, ester, acetoxy, methoxy) and non-polar (aromatic ring) moieties gives the molecule intermediate polarity, which can complicate separation from similarly polar impurities.

  • Sensitivity: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3] The ester and acetoxy groups are vulnerable to hydrolysis under acidic or basic conditions.[4][5]

  • Basicity: The amino group imparts basic properties, which can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in tailing and poor separation.[6]

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue, particularly with compounds that have moderate melting points or when the solution is too supersaturated. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[7]

Root Causes & Solutions:

  • High Solute Concentration: The solution may be too concentrated, causing the compound to crash out as an oil upon cooling.

    • Solution: Add a small amount of hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal structure.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing crystallization even at low temperatures.

    • Solution: A two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat the mixture until it is clear again and allow it to cool slowly.

Troubleshooting Workflow for Oiling Out:

Caption: Decision workflow for troubleshooting oiling out during recrystallization.

Q2: My recrystallized product is still colored (yellow/brown). How can I remove the color?

A2: The color is likely due to the oxidation of the aromatic amino group, a common issue with such compounds.[1][2]

Solutions:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (typically 1-2% by weight of your compound). Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]

  • Column Chromatography: If charcoal treatment is insufficient, column chromatography is a more rigorous method for removing colored impurities.[6]

Column Chromatography Issues
Q3: My compound is streaking or "tailing" badly on the silica gel column, leading to poor separation. Why is this happening and how can I fix it?

A3: Tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic silica gel stationary phase. The free silanol groups (Si-OH) on the surface of the silica are acidic and can protonate the basic amino group of your molecule, causing it to bind too tightly.[6]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Recommended Modifier: Triethylamine (Et₃N) is a common choice. Start by adding 0.5-1% (v/v) triethylamine to your mobile phase (e.g., ethyl acetate/hexanes mixture). This will compete with your product for the acidic sites and allow it to elute more symmetrically.

  • Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[8]

    • Amine-Functionalized Silica: For very challenging separations, pre-treated, amine-functionalized silica gel can be used to minimize interactions.[9]

Data Summary: Mobile Phase Modifiers for Amine Purification

ModifierTypical ConcentrationPurposeConsiderations
Triethylamine (Et₃N)0.5 - 2% (v/v)Neutralizes acidic silanol groupsVolatile, easily removed under vacuum.
Ammonia (in MeOH)1 - 5% of a 7N solutionStronger base, effective for very basic compoundsCan be more difficult to remove completely.
Pyridine0.5 - 1% (v/v)Less common, but can be effectiveHigher boiling point, harder to remove.
Q4: I am not getting good separation between my product and a key impurity. How can I optimize my column chromatography method?

A4: Optimizing separation requires a systematic approach to selecting the stationary and mobile phases.

Optimization Strategy:

  • TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.

  • Solvent Polarity: The polarity of the eluent is critical.[10]

    • If your product and impurity are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).

    • If they are eluting too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

  • Solvent System Selection: Experiment with different solvent systems. Sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can provide different selectivity and improve separation.

  • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, or for very fine-grained separations, dry loading onto the column is recommended.[6]

    • Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.

Chromatography Workflow Diagram:

Chromatography_Optimization Start Crude Product TLC 1. TLC Analysis (Optimize Solvent System) Target Rf = 0.25-0.35 Start->TLC Column_Setup 2. Column Setup - Pack column - Dry load sample TLC->Column_Setup Elution 3. Elution - Start with low polarity eluent - Gradually increase polarity (gradient) Column_Setup->Elution Fraction_Collection 4. Fraction Collection Elution->Fraction_Collection TLC_Fractions 5. TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Pure 6. Combine Pure Fractions TLC_Fractions->Combine_Pure Solvent_Removal 7. Solvent Removal (Rotary Evaporation) Combine_Pure->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Step-by-step workflow for optimizing column chromatography purification.

Product Stability and Impurities
Q5: I suspect my product is degrading during purification. What are the likely degradation pathways and how can I prevent them?

A5: The primary degradation pathways for this molecule are hydrolysis of the ester/acetoxy groups and oxidation of the amino group.

1. Hydrolysis:

  • Mechanism: Both the methyl ester and the acetoxy group are susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and phenol, respectively.[4][5] This is often accelerated by heat.[11]

  • Prevention:

    • Avoid strong acids and bases during workup and purification. Use a mild base like sodium bicarbonate for neutralization if necessary.

    • Ensure all solvents are dry and neutral.

    • Minimize exposure to high temperatures. If heating is necessary for recrystallization, do so for the shortest time possible.

2. Oxidation:

  • Mechanism: Aromatic amines can be oxidized by atmospheric oxygen, a reaction that can be catalyzed by light and trace metals, leading to highly colored polymeric impurities.[1][2]

  • Prevention:

    • Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially when heating solutions of the amine for extended periods.

    • Store the purified compound in a cool, dark place, preferably under an inert atmosphere.

    • Use degassed solvents for chromatography and recrystallization to minimize dissolved oxygen.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for purifying this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.[6]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear filtrate, add water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is designed to purify the compound while minimizing tailing.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with a low-polarity mixture such as 10% Ethyl Acetate in Hexanes, containing 0.5% Triethylamine. The polarity can be gradually increased as needed.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small portion of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry powder. Carefully add this powder to the top of the packed column. This dry-loading technique generally provides better separation.[6]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% EtOAc in Hexanes, always containing 0.5% Et₃N) to elute the compounds.

  • Fraction Collection: Collect the eluent in separate test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving Methyl 3-Acetoxy-5-amino-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this polyfunctional substrate. Here, we synthesize technical data with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

The unique structure of this compound, featuring an electron-rich aniline core with sterically demanding ortho- and para-substituents, presents specific challenges in achieving high selectivity and yield. The presence of multiple reactive sites—the nucleophilic amino group, a potentially labile acetoxy group, and an ester moiety—necessitates careful consideration of reaction conditions to ensure chemoselectivity.

This guide is structured to address the most common catalytic transformations performed on the amino group: N-Alkylation, N-Arylation, and N-Acylation. Each section provides a deep dive into catalyst and ligand selection, optimization strategies, and a comprehensive troubleshooting guide in a question-and-answer format.

Section 1: Catalytic N-Alkylation

N-alkylation of the amino group is a fundamental transformation. For a substrate like this compound, achieving selective mono-alkylation while preventing common side reactions such as overalkylation and hydrolysis of the ester or acetoxy groups is paramount.

Catalyst Selection and Optimization

The "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodology is a powerful, atom-economical approach for N-alkylation using alcohols as alkylating agents. This method typically employs transition metal catalysts.

  • Nickel-Based Catalysts: Nickel complexes have emerged as efficient and cost-effective catalysts for the N-alkylation of anilines with alcohols. A system comprising NiBr₂, a phenanthroline ligand, and a base like potassium tert-butoxide (t-BuOK) has shown high selectivity for monoalkylation.[1] The reaction proceeds by oxidizing the alcohol to an aldehyde, which then forms an imine with the aniline, followed by reduction of the imine.

  • Palladium-Based Catalysts: Palladium, often supported on carbon (Pd/C), is another effective catalyst, particularly under microwave conditions, which can enhance reaction rates.[2]

  • Iridium and Ruthenium Catalysts: Complexes of iridium and ruthenium are also highly active for N-alkylation reactions and often exhibit broad functional group tolerance.[3]

Key Optimization Parameters:

  • Stoichiometry: A common cause of overalkylation is an excess of the alkylating agent. Carefully controlling the stoichiometry to a 1:1 ratio of amine to alkylating agent is crucial.[4]

  • Base Selection: The choice of base is critical. Strong bases can increase the nucleophilicity of the newly formed secondary amine, promoting a second alkylation.[4] For substrates with base-sensitive groups like esters and acetates, milder inorganic bases such as K₂CO₃ or Cs₂CO₃ are preferred over strong bases like NaH or NaOt-Bu.

  • Solvent: The solvent can influence both the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but care must be taken as high temperatures in the presence of a base can lead to solvent decomposition or hydrolysis of the substrate's ester groups.[4][5] Toluene is often a good choice for these catalytic systems.[1]

Illustrative Experimental Protocol: Nickel-Catalyzed N-Benzylation

This protocol is adapted from a procedure for the selective monoalkylation of substituted anilines and serves as a starting point for optimization.[1]

Materials:

  • This compound

  • Benzyl alcohol

  • NiBr₂

  • 1,10-Phenanthroline

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add NiBr₂ (0.025 mmol, 10 mol%) and 1,10-phenanthroline (0.05 mmol, 20 mol%).

  • Add anhydrous toluene (2.0 mL), followed by this compound (0.25 mmol, 1.0 eq), benzyl alcohol (0.3 mmol, 1.2 eq), and t-BuOK (0.25 mmol, 1.0 eq).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 130 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

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Illustrative workflow for Nickel-Catalyzed N-Alkylation.
Troubleshooting Guide: N-Alkylation

Q1: My reaction is showing significant amounts of the dialkylated product. How can I improve mono-selectivity?

A1: Overalkylation is a common challenge.[4] The primary cause is the N-alkylated product being more nucleophilic than the starting aniline, leading to a second alkylation event. To mitigate this:

  • Reduce Alkylating Agent: Ensure you are using a strict 1:1 or even a slight excess of the aniline relative to the alkylating agent.

  • Use a Milder Base: Strong bases like NaH or NaOt-Bu can deprotonate the product secondary amine, making it highly nucleophilic. Switch to a milder base like K₂CO₃ or NaHCO₃.[4]

  • Lower the Temperature: High temperatures can accelerate the second alkylation. Try running the reaction at a lower temperature for a longer period.

  • Change the Alkylating Agent: If using a highly reactive alkylating agent (e.g., methyl iodide), consider a less reactive one like an alkyl chloride or tosylate.[4]

Q2: The reaction is very slow or stalls completely. What should I investigate?

A2: Several factors can lead to low reactivity:

  • Catalyst Deactivation: The amine or impurities may be poisoning the catalyst. Ensure all reagents and solvents are pure and dry. Consider increasing the catalyst loading as a test.

  • Steric Hindrance: Your substrate is sterically hindered due to the ortho-methoxy group. This can slow down the reaction.[6] Increasing the temperature or switching to a less sterically bulky ligand (if applicable) may help. The ortho-methoxy group's inductive effect can also slightly decrease the basicity of the aniline compared to the para-methoxy isomer, potentially slowing the reaction.[7][8]

  • Inadequate Base: If you are using a very weak or poorly soluble base, it may not be effective at deprotonating the amine to initiate the catalytic cycle. If using K₂CO₃ in a solvent like acetone where it is poorly soluble, consider switching to a more polar solvent or a more soluble base like Cs₂CO₃.[9]

Q3: I am observing hydrolysis of the acetoxy or methyl ester group. How can I prevent this?

A3: The acetoxy and ester groups are sensitive to basic conditions, especially at elevated temperatures.

  • Use a Non-Nucleophilic, Weaker Base: Avoid strong, nucleophilic bases like NaOH or KOH. Mild, non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or organic bases like DIPEA are better choices.

  • Minimize Water: Ensure your reaction is conducted under anhydrous conditions, as water is required for hydrolysis. Use dry solvents and reagents.

  • Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. If possible, reduce the reaction temperature.

  • Protecting Group Strategy: If hydrolysis remains a significant issue, consider a synthetic route where the hydroxyl group is protected with a more robust group than acetate, or where the acylation/acetylation step is performed after the N-alkylation.

Section 2: Catalytic N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. For a sterically hindered and electron-rich substrate like this compound, careful selection of the catalyst system is crucial.

Catalyst Selection and Optimization

The success of a Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand. For electron-rich and sterically hindered anilines, bulky, electron-rich phosphine ligands are generally required.

  • Palladium Precatalysts: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective palladium sources.[10] Pre-formed catalyst complexes (precatalysts) that generate the active Pd(0) species more cleanly are also excellent choices.

  • Ligands:

    • Biarylphosphines: Ligands like XPhos, SPhos, and BrettPhos are highly effective for coupling challenging substrates, including electron-rich anilines.[11][12] They possess the steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition.

    • Bidentate Ligands: Ligands such as BINAP and Xantphos can also be effective, particularly for preventing catalyst decomposition.[13]

  • Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. However, given the base-sensitivity of the acetoxy group, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered as milder alternatives, although they may require higher temperatures or longer reaction times.[14]

Table 1: Common Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandTypical BaseSubstrate SuitabilityReference(s)
Pd₂(dba)₃XPhosNaOt-BuElectron-rich and hindered anilines, aryl chlorides[11]
Pd(OAc)₂SPhosCs₂CO₃General purpose, good for sensitive substrates[11]
Pd₂(dba)₃BrettPhosK₃PO₄Primary amines, aryl mesylates[12]
Pd(OAc)₂BINAPNaOt-BuPrimary amines, aryl triflates[13]
Illustrative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the amination of aryl halides.[13]

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-Bromoanisole)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk tube or glovebox

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.024 mmol, 4.8 mol%), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.

  • Add the aryl bromide (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

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Troubleshooting decision tree for Buchwald-Hartwig amination.
Troubleshooting Guide: N-Arylation

Q1: The reaction is not going to completion, and I'm recovering starting material. What's wrong?

A1: This is a common issue, often related to catalyst activity or reaction conditions.

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.

  • Ligand Choice: Your substrate is electron-rich and hindered. A less active ligand may not be sufficient. Consider switching to a more robust, bulky biarylphosphine ligand like XPhos or BrettPhos.[11][12]

  • Base Ineffectiveness: If using a weaker base like K₃PO₄, it may require higher temperatures or longer reaction times to be effective. Ensure the base is finely powdered and well-stirred.

  • Aryl Halide Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides and typically require more active catalyst systems (e.g., those with BrettPhos).[12]

Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

A2: Hydrodehalogenation occurs when the aryl-palladium intermediate reacts with a hydride source instead of the amine.

  • Source of Hydride: The hydride source can be trace water, the amine itself, or the solvent. Ensure all reagents are anhydrous.

  • Promote Reductive Elimination: This side reaction competes with the desired C-N bond-forming reductive elimination. Using bulkier ligands can sterically favor reductive elimination over side reactions.[13]

  • Base Choice: The choice of base can influence the rate of competing pathways. Sometimes switching the base (e.g., from NaOt-Bu to LiHMDS) can alter the selectivity.

Q3: My major product is the corresponding phenol, not the N-arylated aniline. Why is this happening and how do I fix it?

A3: This indicates that the aryl halide is reacting with the base (e.g., NaOt-Bu) or trace water instead of your aniline.

  • Amine Nucleophilicity: Your aniline is sterically hindered and electronically rich, which can make it less nucleophilic and slower to react.

  • Increase Amine Equivalents: Try increasing the equivalents of the aniline substrate to outcompete the hydroxide/alkoxide nucleophile.

  • Use a Non-Hydroxide Base: Ensure you are using an alkoxide or carbonate base, not a hydroxide base like KOH, which can act as a competing nucleophile.

  • Anhydrous Conditions: Strictly anhydrous conditions are critical to prevent the formation of phenols.

Section 3: Catalytic N-Acylation

N-acylation is typically a high-yielding reaction. However, for a polyfunctional molecule, achieving chemoselectivity—acylating the amine without affecting other groups—is the primary challenge.

Catalyst Selection and Optimization

While many N-acylations can proceed without a catalyst, particularly with reactive acylating agents like acyl chlorides, catalysts can improve yields, rates, and selectivity, especially with less reactive agents or hindered amines.

  • Organocatalysts: Pyridinium ions or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective organocatalysts for acylation, offering high chemoselectivity.[6]

  • Heterogeneous Catalysts: Acidic clays or other solid acid catalysts can be used for acetylation with acetic acid, offering the advantage of easy removal by filtration.[15]

  • No Catalyst: For reactive acylating agents like acyl chlorides or anhydrides, the reaction often proceeds efficiently with just a stoichiometric base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.

Key Optimization Parameters:

  • Acylating Agent: The choice of acylating agent is critical.

    • Acyl Chlorides: Highly reactive, often do not require a catalyst but may have lower functional group tolerance.

    • Acid Anhydrides: Also highly reactive and commonly used.

    • Thioesters/Acylimidazoles: Milder, more stable acylating agents that can provide very high chemoselectivity, especially for N-acylation in the presence of hydroxyl groups.[6][16]

  • Base: A non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the acid generated during the reaction.

  • Temperature: Acylation is often exothermic. Running the reaction at 0 °C initially can help control the reaction rate and prevent side reactions.

Illustrative Experimental Protocol: N-Acylation with an Acyl Chloride

This is a standard and robust protocol for the N-acylation of anilines.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Troubleshooting Guide: N-Acylation

Q1: The reaction is incomplete, and I see significant unreacted starting material.

A1: This can occur due to steric hindrance or reagent deactivation.

  • Steric Hindrance: The ortho-methoxy group hinders the approach of the acylating agent.[6] Consider using a smaller, more reactive acylating agent (e.g., acetyl chloride vs. a bulky acyl chloride) or heating the reaction.

  • Reagent Quality: Ensure the acyl chloride has not been hydrolyzed by exposure to moisture. Use a freshly opened bottle or distill it before use.

  • Insufficient Base: Ensure at least one equivalent of base is used to neutralize the generated HCl, which can protonate the starting amine and render it non-nucleophilic.

Q2: I am getting a complex mixture of products. What are the likely side reactions?

A2: With this substrate, lack of chemoselectivity is the most likely issue.

  • O-Acylation: While N-acylation is generally much faster than O-acylation of phenols, if the N-acylation is slow due to steric hindrance, competitive acylation of the hydroxyl group (if the acetoxy group is cleaved) could occur. Using a milder, more chemoselective acylating agent like an N-carbonylimidazole may be necessary.[6]

  • Acetoxy Cleavage: If the reaction conditions are too harsh (e.g., strong base, high heat), the acetoxy group could be cleaved. This would expose a phenolic hydroxyl group, which could then be acylated, leading to byproducts. Stick to mild bases like pyridine or TEA and moderate temperatures.

Q3: How can I improve the chemoselectivity for N-acylation over O-acylation if the acetoxy group is cleaved?

A3: The nitrogen of an aniline is significantly more nucleophilic than a phenolic oxygen, so N-acylation is kinetically favored. However, to maximize this selectivity:

  • Use a Selective Acylating Agent: Thioesters or N-carbonylimidazoles are known to be highly chemoselective for the acylation of amines in the presence of alcohols.[6][16]

  • Control Stoichiometry: Use only one equivalent of the acylating agent to favor reaction at the more nucleophilic site.

  • Low Temperature: Run the reaction at low temperatures (e.g., 0 °C or below) to maximize the kinetic selectivity for the faster N-acylation reaction.

References

Technical Support Center: Synthesis and Handling of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers engaged in the synthesis and application of Methyl 3-acetoxy-5-amino-4-methoxybenzoate. This molecule, while a valuable building block, presents unique challenges primarily due to the lability of its functional groups and the transient, often unstable, intermediates encountered during its synthesis. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability issues stem from the aromatic amine functionality. The electron-rich aromatic ring, activated by both the amino (-NH2) and methoxy (-OCH3) groups, is highly susceptible to oxidation upon exposure to air and light. This oxidative degradation is the primary cause of the compound turning from a white or off-white solid to a discolored brown or purple material. Additionally, the acetoxy group (-OAc) is an ester and can undergo hydrolysis to a phenol under strongly acidic or basic conditions, particularly at elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain purity and prevent degradation, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). For long-term storage, it is recommended to keep it in a freezer at -20°C. This minimizes exposure to oxygen, light, and moisture, which are the main drivers of decomposition.

Q3: The synthesis of this compound typically involves the reduction of a nitro group. What makes this step so critical?

A3: The reduction of an aromatic nitro group (Ar-NO2) to an amine (Ar-NH2) is a multi-electron process that proceeds through several intermediate species, notably the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) derivatives.[1] These intermediates are often highly reactive and less stable than the starting material or the final product. If the reaction conditions are not optimized to drive the reduction to completion rapidly, these intermediates can accumulate and participate in side reactions, such as dimerization to form azo compounds, leading to complex impurity profiles and reduced yields.[2]

Q4: Can I use catalytic hydrogenation (e.g., H₂/Pd/C) for the nitro reduction step?

A4: While catalytic hydrogenation is a powerful method for nitro reduction, it must be used with caution for this specific substrate.[2] Palladium on carbon (Pd/C) is generally effective; however, depending on the specific catalyst and reaction conditions, it can sometimes be non-selective and may cause dehalogenation if other sensitive groups are present on the molecule.[2] Furthermore, ensuring complete reaction without stalling at the hydroxylamine stage can sometimes require elevated pressures or temperatures, which may not be ideal for the stability of the acetoxy group.[3]

Troubleshooting Guide: Navigating Unstable Intermediates

This section addresses specific, common problems encountered during the synthesis of this compound, with a focus on the critical nitro-to-amine reduction step.

Problem 1: My reaction yields are consistently low, and TLC analysis shows multiple unidentified spots.

  • Question: I am reducing the precursor, Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate, but my yield of the desired amine is below 40%. My TLC plate is messy, with spots that don't correspond to the starting material or the product. What is happening?

  • Answer & Solution: This classic scenario points towards the accumulation and subsequent side-reactions of unstable intermediates (nitroso, hydroxylamine). The key is to use a reduction system that is both robust enough to drive the reaction to completion and mild enough to preserve the ester functionalities.

    • Causality: Inefficient reduction allows the nitroso and hydroxylamine intermediates to build up. These species can be oxidized by air during workup or react with each other to form colored azo/azoxy dimers, resulting in a complex mixture and low yield of the target amine.

    • Recommended Action: Switch to a metal/acid reduction system known for its efficiency and milder conditions. A highly reliable method is the use of iron powder in the presence of a weak acid or salt catalyst, such as acetic acid or ammonium chloride in an ethanol/water mixture.[4][5] Iron is inexpensive, and the workup is typically straightforward.

    dot

    Caption: Troubleshooting workflow for low reaction yields.

Problem 2: The final isolated product is a dark brown or purple solid, not the expected off-white powder.

  • Question: After purification, my product is highly colored. Is it usable, and how can I prevent this discoloration in the future?

  • Answer & Solution: The color is a definitive sign of oxidation of the aromatic amine. While minor discoloration might not affect the next step, significant color indicates substantial impurity. Prevention is key and requires rigorous exclusion of atmospheric oxygen.

    • Causality: Aromatic amines, especially those with multiple electron-donating groups like this one, are extremely sensitive to air oxidation. The oxidation process generates highly colored, conjugated impurities. This can happen during the reaction, the workup (especially during filtration or solvent evaporation), and even during storage.[6][7]

    • Recommended Action:

      • Inert Atmosphere: Conduct the entire reaction and workup under a positive pressure of nitrogen or argon.[8][9] This includes degassing your solvents before use.

      • Workup Protocol: When the reaction is complete, cool the mixture before filtering off the metal catalyst (if used). Perform extractions and solvent removal quickly. During rotary evaporation, avoid heating above 40°C and break the vacuum with an inert gas, not air.

      • Purification: If column chromatography is necessary, consider adding a small amount of triethylamine (0.1-0.5%) to the eluent. This deactivates the acidic sites on the silica gel, preventing strong adsorption and on-column degradation of the basic amine.[10]

Problem 3: I am detecting a significant side product with a mass corresponding to the loss of an acetyl group (-42 Da).

  • Question: My LC-MS analysis shows a major impurity that I believe is Methyl 3-hydroxy-5-amino-4-methoxybenzoate. What is causing the hydrolysis of my acetoxy group?

  • Answer & Solution: This indicates that your reaction or workup conditions are causing the hydrolysis of the acetoxy ester. This is a common issue when using harsh acidic or basic conditions.

    • Causality: The acetoxy group is an ester and is liable to cleavage. While generally stable, prolonged exposure to strong acids (like concentrated HCl often used with SnCl2 reductions) or bases (used in some workups) can catalyze its hydrolysis back to the corresponding phenol.

    • Recommended Action:

      • Avoid Strong Acids/Bases: If using a metal/acid reduction, opt for milder acids like acetic acid instead of mineral acids.[4]

      • Neutral Workup: During the workup, aim to neutralize the reaction mixture carefully to a pH of ~7-8. Avoid strongly basic conditions (pH > 10). If you need to basify to deprotonate the ammonium salt of your product, use a saturated sodium bicarbonate solution rather than sodium hydroxide.

    dot

    Caption: Synthetic pathway showing key unstable intermediates.

Data & Protocols

Table 1: Comparison of Common Nitro Reduction Methods
Reducing Agent SystemTypical ConditionsProsCons & Considerations
H₂ (1 atm), Pd/C MeOH or EtOAc, Room TempHigh yield, clean conversion, easy workup.Catalyst can be pyrophoric; may not be suitable for substrates with other reducible groups (e.g., some protecting groups, halides).[2]
Fe, NH₄Cl EtOH/H₂O, RefluxInexpensive, mild, high functional group tolerance (esters are safe), environmentally benign.Heterogeneous reaction requires efficient stirring; workup involves filtering iron salts.
SnCl₂·2H₂O EtOH or EtOAc, 50-70°CHomogeneous, effective for sterically hindered nitro groups.Workup can be difficult due to tin salt precipitation; acidic conditions may hydrolyze sensitive esters.[2]
Zn, Acetic Acid EtOH, Room Temp to 50°CMild conditions, good for sensitive substrates.Can sometimes stall at the hydroxylamine stage; requires acidic medium.[2]
Protocol 1: Robust Synthesis via Iron-Mediated Reduction

This protocol is designed to maximize yield and purity by using mild conditions and rigorously excluding oxygen.

Materials:

  • Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate (1.0 eq)

  • Iron powder (<325 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (200 proof), degassed

  • Deionized water, degassed

  • Ethyl acetate (EtOAc), degassed

  • Saturated sodium bicarbonate solution (NaHCO₃), degassed

  • Brine, degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.[8] Equip the top of the condenser with a nitrogen or argon inlet connected to a bubbler.

  • Inerting: Flame-dry the apparatus under vacuum and backfill with inert gas. Repeat three times to ensure a completely oxygen-free atmosphere.

  • Charging Flask: Under a positive flow of inert gas, charge the flask with the nitro-precursor (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).

  • Solvent Addition: Add degassed ethanol and degassed water (typically a 4:1 to 3:1 v/v ratio) via cannula transfer.

  • Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-85°C). Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the disappearance of the starting material. The reaction is typically complete in 2-4 hours.

  • Workup (under Inert Atmosphere):

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with degassed ethyl acetate.

    • Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with more degassed ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with degassed saturated NaHCO₃ solution and degassed brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure (rotary evaporator), ensuring the water bath temperature does not exceed 40°C.

    • Once the bulk of the solvent is removed, break the vacuum with inert gas.

  • Isolation: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) or by flash chromatography if necessary. Store the final product immediately under inert gas in a sealed, light-protected container.

References

Technical Support Center: Spectroscopic Analysis of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the characterization of this multifaceted molecule. Here, we address common challenges and provide expert insights and troubleshooting protocols in a direct question-and-answer format.

Introduction: The Structural Challenge

This compound is a highly substituted aromatic compound. The presence of an amino group (electron-donating), an acetoxy group (electron-withdrawing), a methoxy group (electron-donating), and a methyl ester group (electron-withdrawing) on the same benzene ring creates a unique electronic environment. This complexity can lead to challenges in interpreting spectroscopic data, including overlapping signals in Nuclear Magnetic Resonance (NMR) spectra, ambiguous assignments in Infrared (IR) spectroscopy, and complex fragmentation patterns in Mass Spectrometry (MS). This guide will help you decipher these intricate analytical puzzles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1H NMR Spectroscopy

Question 1: The aromatic region of my 1H NMR spectrum for this compound shows overlapping signals. How can I confidently assign the aromatic protons?

Answer:

This is a common challenge due to the complex substitution pattern of the aromatic ring. The electron-donating amino and methoxy groups will shield adjacent protons, shifting them upfield, while the electron-withdrawing acetoxy and methyl ester groups will deshield them, causing a downfield shift.[1][2] This interplay can lead to closely spaced or overlapping signals.

Troubleshooting Protocol:

  • Optimize Solvent Conditions: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or DMSO-d6).[3] Solvent-induced shifts can often resolve overlapping peaks.

  • Perform a D2O Exchange: To identify the amine (-NH2) protons, add a drop of D2O to your NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -NH2 protons should disappear or significantly diminish.[3]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This will reveal through-space interactions between protons, which can be particularly useful for assigning protons that are spatially close, such as the protons on the methoxy and acetoxy groups relative to the aromatic protons.

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater). Increased magnetic field strength will improve signal dispersion and potentially resolve overlapping multiplets.

Predicted 1H NMR Data:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic H~6.5 - 7.5d, sThe two aromatic protons will likely appear as a doublet and a singlet, or two closely spaced doublets, depending on the coupling constants.
-NH2~4.0 - 5.0br sBroad singlet, exchangeable with D2O.
-OCH3 (methoxy)~3.8 - 4.0sSinglet.
-OCH3 (ester)~3.7 - 3.9sSinglet.
-COCH3 (acetoxy)~2.1 - 2.3sSinglet.

Visual Workflow for Resolving Overlapping Aromatic Signals:

G start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., Benzene-d6) start->solvent d2o D2O Exchange start->d2o two_d 2D NMR (COSY, NOESY) start->two_d high_field Higher Field NMR start->high_field assign Confident Assignment solvent->assign d2o->assign two_d->assign high_field->assign

Caption: Troubleshooting flowchart for ambiguous 1H NMR aromatic signals.

Infrared (IR) Spectroscopy

Question 2: I am having trouble distinguishing the various carbonyl stretches in the IR spectrum. How can I assign the ester and acetoxy C=O bands correctly?

Answer:

The presence of two different ester functional groups (the methyl ester and the phenyl acetate) can lead to two distinct carbonyl (C=O) stretching frequencies. Generally, the C=O stretch of an aromatic ester is found at a slightly lower wavenumber than that of an aliphatic ester due to conjugation.

Troubleshooting Protocol:

  • Reference Expected Frequencies: Consult IR correlation tables. The aromatic methyl ester C=O stretch is typically in the range of 1715-1730 cm-1, while the phenyl acetate C=O stretch is expected around 1760-1770 cm-1.

  • Analyze C-O Stretches: Look for the characteristic C-O stretching bands. Esters typically show two C-O stretches: one for the (C=O)-O bond and another for the O-C bond. These usually appear in the 1000-1300 cm-1 region and can help confirm the presence of the ester groups.[4]

  • Identify Amine Bends: The N-H bending vibration of the primary amine will appear around 1580-1650 cm-1.[5] Be careful not to misinterpret this as a carbonyl band.[5] The N-H stretches will be present as two bands in the 3300-3500 cm-1 region.[5][6]

Predicted IR Data:

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
AmineN-H stretch3300-3500 (two bands)
AmineN-H bend1580-1650
Aromatic C-HC-H stretch~3030-3100
AcetoxyC=O stretch1760-1770
Methyl EsterC=O stretch1715-1730
Aromatic RingC=C stretch~1450-1600
Ester/EtherC-O stretch1000-1300 (multiple bands)
Mass Spectrometry (MS)

Question 3: The mass spectrum of my compound shows a complex fragmentation pattern. What are the expected major fragments for this compound?

Answer:

Electron Impact (EI) mass spectrometry of this molecule will likely produce a variety of fragments due to the multiple functional groups that can undergo cleavage. Understanding the common fragmentation pathways of similar structures is key.

Troubleshooting Protocol:

  • Identify the Molecular Ion Peak (M+): The molecular weight of this compound (C11H13NO5) is 239.23 g/mol . Look for a peak at m/z = 239.

  • Look for Characteristic Neutral Losses:

    • Loss of a methoxy radical (-•OCH3): M+ - 31 → m/z = 208.

    • Loss of a methyl radical (-•CH3): M+ - 15 → m/z = 224.

    • Loss of ketene (CH2=C=O) from the acetoxy group: M+ - 42 → m/z = 197. This would correspond to the formation of a phenol.

    • Loss of the acetoxy radical (-•OCOCH3): M+ - 59 → m/z = 180.

  • Alpha-Cleavage: Cleavage of bonds adjacent to the amine and ether functionalities can also occur.[7]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide the exact mass of the fragments, allowing for the determination of their elemental composition and confirming their identity.

Predicted Mass Spectrometry Fragmentation:

m/z Proposed Fragment Notes
239[M]+•Molecular ion
208[M - •OCH3]+Loss of methoxy radical from the ester.
197[M - CH2=C=O]+•Loss of ketene from the acetoxy group.
180[M - •OCOCH3]+Loss of the acetoxy radical.
151[C8H9O3]+A common fragment in substituted benzoates.[8]

Diagram of Key Fragmentation Pathways:

G M [M]+• m/z = 239 F208 [M - •OCH3]+ m/z = 208 M->F208 -•OCH3 F197 [M - CH2=C=O]+• m/z = 197 M->F197 -CH2=C=O F180 [M - •OCOCH3]+ m/z = 180 M->F180 -•OCOCH3

Caption: Predicted major fragmentation pathways in EI-MS.

General Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl3, DMSO-d6, Acetone-d6).

  • Concentration: For 1H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration of 20-50 mg may be necessary.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

References

Technical Support Center: Stability and Storage of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Acetoxy-5-amino-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing degradation of this compound during storage. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: Common Degradation Issues

Users may encounter several issues during the storage and handling of this compound. This section provides a systematic approach to troubleshooting common problems.

Observed Issue Potential Root Cause(s) Recommended Actions & Preventive Measures
Discoloration of Solid Material (e.g., yellowing, browning) Oxidation: The aromatic amine functionality is susceptible to air oxidation, which can be accelerated by light and elevated temperatures. This may be preceded by hydrolysis of the acetoxy group to form an aminophenol, which is even more prone to oxidation.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using amber vials or storing in the dark.- Store at recommended low temperatures (see FAQs).
Decrease in Purity Over Time (as determined by HPLC, etc.) Hydrolysis: The acetoxy (ester) group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic contaminants. This will yield Methyl 3-amino-4-methoxy-5-hydroxybenzoate.- Ensure the compound is stored in a tightly sealed container to prevent moisture ingress.- Use a desiccator for long-term storage.- Avoid storage in solutions, especially aqueous or unbuffered solutions, for extended periods.
Inconsistent Experimental Results Compound Degradation: Use of a degraded sample with lower purity will lead to inaccurate concentrations and potentially interfering byproducts in your experiments.- Perform a quality control check (e.g., HPLC) on the material before use, especially for long-stored batches.- Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Appearance of New Peaks in Chromatograms Formation of Degradation Products: New peaks likely correspond to hydrolysis products (the corresponding phenol) and/or oxidation products.- Conduct forced degradation studies to identify potential degradation products and their chromatographic retention times.[1]- Use a stability-indicating HPLC method for analysis.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: To minimize degradation, the solid compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) . For long-term storage, placing the sealed vial in a desiccator within the refrigerator is recommended to provide an additional layer of protection against moisture.[2][3]

Q2: Can I store this compound at room temperature?

A2: Short-term storage (a few days) at room temperature in a sealed, protected container is generally acceptable. However, for periods longer than a week, refrigerated storage is strongly advised to slow down potential hydrolysis and oxidation reactions.[2]

Q3: How should I handle the compound when preparing solutions?

A3: When handling the solid, it is best to work quickly in a low-humidity environment. Use a clean, dry spatula and seal the container promptly after dispensing. Prepare solutions fresh for each experiment whenever possible. If a stock solution must be prepared, use a dry, aprotic solvent and store it at low temperature, protected from light.

Stability and Degradation

Q4: What are the primary degradation pathways for this molecule?

A4: The two primary degradation pathways are hydrolysis of the acetoxy ester and oxidation of the aromatic amine.[1] Hydrolysis of the acetoxy group results in the formation of the corresponding aminophenol. This aminophenol is highly susceptible to oxidation, which can lead to the formation of colored quinone-imine species and further complex products.[2][4][5]

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of this compound in solution is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the acetoxy group.[6] The resulting aminophenol is also more susceptible to oxidation at neutral to basic pH. Therefore, if working in aqueous solutions, it is crucial to use a buffered system and to be aware of the potential for degradation.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practice for storing this compound to ensure its long-term stability.

  • Aliquoting: Upon receipt, if the quantity allows, aliquot the solid compound into smaller, single-use amounts in amber glass vials. This minimizes the exposure of the bulk material to atmospheric conditions during repeated use.

  • Inerting: Gently flush each vial with a stream of dry inert gas (argon or nitrogen) for 10-15 seconds to displace any air.

  • Sealing: Immediately and tightly cap the vials. For extra protection, you can wrap the cap with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of receipt, and aliquot amount.

  • Storage: Place the labeled, sealed vials in a desiccator. Store the desiccator in a refrigerator at 2-8°C.

Protocol 2: Quality Control Check by HPLC

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound. This method should be validated for your specific instrumentation and needs.[1][7][8]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask. Dilute to the mark to obtain a 1 mg/mL stock solution. Further dilute as needed for analysis.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same solvent.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in Water.[8]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[8]

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV detector at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm or 280 nm).

    • Injection Volume: 10 µL.[1]

  • Analysis:

    • Inject a blank (solvent) to ensure no system peaks interfere.

    • Inject the standard solution to determine the retention time and peak area of the intact compound.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area percent method). Note any significant impurity peaks.

Visualizing Degradation and Workflow

To better understand the chemical transformations and the recommended procedures, the following diagrams have been created.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolyzed Methyl 3-amino-5-hydroxy-4-methoxybenzoate Parent->Hydrolyzed + H₂O (Moisture, Acid/Base) Oxidized Quinone-imine Species Hydrolyzed->Oxidized + [O] (Air, Light) Polymerized Colored Polymeric Products Oxidized->Polymerized

Caption: Potential degradation pathways for this compound.

Start Receive Compound Aliquot Aliquot into single-use vials Start->Aliquot Inert Flush with N₂ or Ar Aliquot->Inert Store Store at 2-8°C in a desiccator Inert->Store QC Perform HPLC QC check before use Store->QC Use Proceed with Experiment QC->Use Purity OK Discard Discard if purity is low QC->Discard Purity NOT OK

References

Validation & Comparative

Comparative Analysis of Substituted Benzoates for Pharmaceutical Synthesis: A Focus on Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate against other substituted benzoates commonly utilized in pharmaceutical research and development. We will explore the synthetic rationale, comparative reactivity, and potential applications of this specific scaffold, supported by experimental data and established protocols.

Introduction: The Versatility of the Substituted Benzoate Scaffold

Substituted benzoates are a cornerstone in medicinal chemistry, serving as crucial intermediates in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). The specific nature and position of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, including its reactivity, solubility, and ultimately, its biological activity and pharmacokinetic profile. The strategic selection of a substituted benzoate starting material is therefore a critical decision in the drug discovery and development pipeline.

This guide focuses on the unique characteristics of this compound, a polysubstituted aromatic compound with a combination of electron-donating and -withdrawing groups. We will compare its utility against other common benzoate building blocks to provide researchers with a rational framework for selecting the optimal starting material for their synthetic campaigns.

The Strategic Advantage of Polysubstitution: A Case Study of this compound

The arrangement of the acetoxy, amino, and methoxy groups on the benzoate ring of this compound offers a unique combination of chemical handles and electronic properties.

  • Amino Group (-NH2): A versatile nucleophile and a key site for amide bond formation, a ubiquitous linkage in pharmaceuticals. Its position meta to the ester provides a different reactivity profile compared to ortho or para isomers.

  • Methoxy Group (-OCH3): An electron-donating group that can influence the reactivity of the aromatic ring and provide a site for potential O-demethylation in metabolic pathways.

  • Acetoxy Group (-OAc): Can act as a protecting group for a hydroxyl functionality, which can be unmasked in later synthetic steps to introduce further diversity. It also acts as a moderate electron-withdrawing group.

  • Methyl Ester (-COOCH3): A reactive site for hydrolysis or amidation to generate the final carboxylic acid or amide-containing API.

This specific substitution pattern makes it a potentially valuable precursor for complex molecules, such as certain kinase inhibitors or G-protein coupled receptor (GPCR) modulators.

Comparative Synthesis and Reactivity

The synthesis of polysubstituted benzoates like this compound typically involves a multi-step sequence. Below is a generalized synthetic workflow, followed by a comparison with the synthesis of simpler benzoates.

General Synthetic Workflow for Polysubstituted Benzoates

A Starting Material (e.g., Vanillic Acid) B Nitration A->B HNO3, H2SO4 C Esterification B->C CH3OH, H+ D Reduction of Nitro Group C->D H2, Pd/C or SnCl2 E Acetylation D->E Acetic Anhydride F Target Molecule (this compound) E->F A Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate B Amide Coupling A->B R-COOH, Coupling Agent C Suzuki Coupling Precursor B->C Introduction of Halogen D Kinase Inhibitor Library C->D Boronic Acid, Pd Catalyst

A Comparative Analysis of Synthetic Routes for Methyl 3-Acetoxy-5-amino-4-methoxybenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-Acetoxy-5-amino-4-methoxybenzoate is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of various biologically active molecules. Its array of functional groups—an amine, an acetate, a methoxy group, and a methyl ester—offers multiple points for diversification, making it a valuable scaffold for medicinal chemists.

This guide provides an in-depth comparative analysis of two plausible synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. The presented routes are constructed from established and reliable chemical transformations reported in the literature for analogous structures. Each route is evaluated based on its chemical logic, potential yield, and the accessibility of starting materials.

Route 1: Synthesis Starting from Vanillic Acid

This synthetic approach commences with the commercially available and relatively inexpensive starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The strategy involves an initial esterification, followed by a regioselective nitration, reduction of the nitro group, and a final acetylation of the phenolic hydroxyl group.

Experimental Protocol: Route 1

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

  • Rationale: The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions in the subsequent nitration step. Fischer-Speier esterification is a classic and efficient method for this transformation.

  • Procedure:

    • Suspend vanillic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl vanillate.

Step 2: Nitration of Methyl Vanillate to Methyl 3-nitrovanillate

  • Rationale: The hydroxyl and methoxy groups are ortho, para-directing. Nitration is expected to occur at the 5-position, directed by both groups and sterically favored.

  • Procedure:

    • Dissolve methyl vanillate (1.0 eq) in a mixture of acetic acid and acetic anhydride at 0-5 °C[1].

    • Slowly add a nitrating agent, such as nitric acid (1.1 eq), dropwise while maintaining the low temperature.

    • Stir the reaction at room temperature for several hours, monitoring for completion by TLC[1][2].

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by recrystallization or column chromatography to obtain methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

Step 3: Reduction of Methyl 3-nitrovanillate to Methyl 5-amino-4-hydroxy-3-methoxybenzoate

  • Rationale: The nitro group is selectively reduced to an amine. Catalytic hydrogenation is a clean and efficient method, although reduction with metals in acidic media is also effective[1][2][3].

  • Procedure (Catalytic Hydrogenation):

    • Dissolve methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the aminobenzoate.

Step 4: Acetylation to this compound

  • Rationale: The final step involves the acetylation of the phenolic hydroxyl group. Acetic anhydride is a common and effective acetylating agent. The amino group is less reactive under these conditions, especially with a mild base.

  • Procedure:

    • Dissolve methyl 5-amino-4-hydroxy-3-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

    • Add a mild base, for example, pyridine or triethylamine (1.2 eq).

    • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic phase with dilute HCl (to remove the base), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product, which can be further purified by recrystallization or column chromatography.

Visualizing Route 1

Synthesis Route 1 vanillic_acid Vanillic Acid methyl_vanillate Methyl Vanillate vanillic_acid->methyl_vanillate 1. MeOH, H₂SO₄ (Esterification) nitro_vanillate Methyl 4-hydroxy-3-methoxy- 5-nitrobenzoate methyl_vanillate->nitro_vanillate 2. HNO₃, Ac₂O/AcOH (Nitration) amino_hydroxy Methyl 5-amino-4-hydroxy- 3-methoxybenzoate nitro_vanillate->amino_hydroxy 3. H₂, Pd/C (Reduction) final_product Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate amino_hydroxy->final_product 4. Ac₂O, Pyridine (Acetylation)

Caption: Synthetic workflow for Route 1 starting from Vanillic Acid.

Route 2: Synthesis Starting from 3-Hydroxy-4-methoxybenzoic Acid

This alternative route begins with 3-hydroxy-4-methoxybenzoic acid, an isomer of vanillic acid. This pathway explores a different sequence of functional group manipulations, which can offer advantages in terms of regioselectivity and overall efficiency.

Experimental Protocol: Route 2

Step 1: Nitration of 3-Hydroxy-4-methoxybenzoic Acid

  • Rationale: Nitration of 3-hydroxy-4-methoxybenzoic acid is expected to be directed by the powerful ortho, para-directing hydroxyl and methoxy groups. The 5-position is activated by both groups, leading to the desired regioselectivity.

  • Procedure:

    • Dissolve 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in a suitable solvent like acetic acid.

    • Cool the solution to 0-5 °C and slowly add nitric acid (1.1 eq).

    • Stir the reaction at low temperature for a few hours until completion (monitored by TLC).

    • Precipitate the product by adding the reaction mixture to ice-water.

    • Filter the solid, wash with cold water, and dry to obtain 3-hydroxy-4-methoxy-5-nitrobenzoic acid.

Step 2: Esterification of 3-Hydroxy-4-methoxy-5-nitrobenzoic Acid

  • Rationale: The carboxylic acid is converted to its methyl ester. This can be achieved using standard esterification conditions.

  • Procedure:

    • Suspend 3-hydroxy-4-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Work-up as described in Route 1, Step 1 to yield methyl 3-hydroxy-4-methoxy-5-nitrobenzoate.

Step 3: Acetylation of Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate

  • Rationale: The hydroxyl group is acetylated prior to the reduction of the nitro group. This protects the hydroxyl group and can prevent potential side reactions during the reduction step.

  • Procedure:

    • Dissolve methyl 3-hydroxy-4-methoxy-5-nitrobenzoate (1.0 eq) in a suitable solvent with a base like pyridine.

    • Add acetic anhydride (1.1 eq) at low temperature.

    • Stir at room temperature until the reaction is complete.

    • Work-up as described in Route 1, Step 4 to obtain methyl 3-acetoxy-4-methoxy-5-nitrobenzoate.

Step 4: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to an amine, which is a well-established transformation.

  • Procedure:

    • Dissolve methyl 3-acetoxy-4-methoxy-5-nitrobenzoate (1.0 eq) in a suitable solvent.

    • Perform catalytic hydrogenation using H₂ and Pd/C as described in Route 1, Step 3.

    • After filtration of the catalyst and removal of the solvent, the final product, this compound, is obtained.

Visualizing Route 2

Synthesis Route 2 start_material 3-Hydroxy-4-methoxy- benzoic Acid nitrated_acid 3-Hydroxy-4-methoxy- 5-nitrobenzoic Acid start_material->nitrated_acid 1. HNO₃, AcOH (Nitration) nitrated_ester Methyl 3-hydroxy-4-methoxy- 5-nitrobenzoate nitrated_acid->nitrated_ester 2. MeOH, H₂SO₄ (Esterification) acetylated_nitro Methyl 3-acetoxy-4-methoxy- 5-nitrobenzoate nitrated_ester->acetylated_nitro 3. Ac₂O, Pyridine (Acetylation) final_product Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate acetylated_nitro->final_product 4. H₂, Pd/C (Reduction)

Caption: Synthetic workflow for Route 2 starting from 3-Hydroxy-4-methoxybenzoic Acid.

Comparative Analysis

FeatureRoute 1 (from Vanillic Acid)Route 2 (from 3-Hydroxy-4-methoxybenzoic Acid)
Starting Material Vanillic acid (readily available, inexpensive)3-Hydroxy-4-methoxybenzoic acid (commercially available)[4]
Number of Steps 44
Key Transformations Esterification -> Nitration -> Reduction -> AcetylationNitration -> Esterification -> Acetylation -> Reduction
Regioselectivity Nitration at C5 is well-directed by both -OH and -OMe groups.Nitration at C5 is also strongly directed by both -OH and -OMe groups.
Potential Challenges Potential for side reactions during nitration if conditions are not carefully controlled. The final acetylation needs to be selective for the hydroxyl group over the amino group.The starting material might be slightly more expensive than vanillic acid. The order of steps might influence the overall yield and purity.
Scalability All steps are generally scalable and use common laboratory reagents.Similar to Route 1, the reactions are standard and scalable.

Senior Application Scientist's Recommendation

Both proposed routes are chemically sound and offer viable pathways to the target molecule.

Route 1 is likely the more cost-effective and straightforward approach due to the low cost and widespread availability of vanillic acid. The sequence of reactions is logical, with the protection of the carboxylic acid as an ester being a standard first step in many syntheses. The primary consideration for this route is ensuring the selectivity of the final acetylation step. By using mild conditions and a non-nucleophilic base, preferential O-acetylation over N-acetylation can be achieved.

Route 2 provides a solid alternative. The change in the order of functional group manipulations might be advantageous if, for instance, the acetylated nitro-intermediate shows better solubility or reactivity in the reduction step compared to the hydroxyl-containing intermediate in Route 1. However, the commercial availability and cost of 3-hydroxy-4-methoxybenzoic acid should be considered for large-scale synthesis.

For initial laboratory-scale synthesis and exploration, Route 1 is recommended as the more economical starting point. For process development and scale-up, a comparative experimental evaluation of both routes would be prudent to determine the optimal conditions for yield, purity, and overall process efficiency.

References

A Predictive Guide to the Spectroscopic Characterization of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a predictive analysis of the spectroscopic data for Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, a compound of interest in synthetic chemistry. Due to a lack of comprehensive literature data for this specific molecule, this document serves as a predictive benchmark, derived from the analysis of its constituent functional groups and closely related analogues. The experimental protocols provided herein represent best practices for acquiring high-quality data for structural verification.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy, and mass spectrometry fragmentation patterns of related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the methyl, methoxy, and acetoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1][2][3]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.1 - 7.3Singlet1HAromatic C-HThe two aromatic protons are in different electronic environments but may appear as a single signal or two closely spaced singlets. Their exact shift is influenced by the combined electron-donating and -withdrawing effects of the substituents.
~ 6.8 - 7.0Singlet1HAromatic C-H
~ 3.8 - 3.9Singlet3HOCH₃ (methoxy)Typical chemical shift for a methoxy group attached to an aromatic ring.
~ 3.7 - 3.8Singlet3HOCH₃ (ester)Typical chemical shift for a methyl ester.
~ 4.0 - 5.0Broad Singlet2HNH₂The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
~ 2.2 - 2.3Singlet3HC(=O)CH₃Typical chemical shift for an acetoxy methyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.[4][5][6]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 170C=O (acetoxy)Typical chemical shift for an acetoxy carbonyl carbon.
~ 166 - 168C=O (ester)Typical chemical shift for a benzoate ester carbonyl carbon.
~ 145 - 155Aromatic C-O (methoxy)Aromatic carbon attached to the electron-donating methoxy group will be deshielded.
~ 140 - 150Aromatic C-O (acetoxy)Aromatic carbon attached to the acetoxy group.
~ 135 - 145Aromatic C-NAromatic carbon attached to the amino group.
~ 125 - 135Aromatic C-C(=O)Aromatic carbon attached to the ester group.
~ 110 - 120Aromatic C-HThe chemical shifts of the protonated aromatic carbons are influenced by the positions of the various substituents.
~ 55 - 60OCH₃ (methoxy)Typical chemical shift for a methoxy carbon.
~ 51 - 53OCH₃ (ester)Typical chemical shift for a methyl ester carbon.
~ 20 - 22C(=O)CH₃Typical chemical shift for an acetoxy methyl carbon.
IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8][9][10]

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3500 & 3300 - 3400MediumN-H stretch (asymmetric & symmetric)Characteristic for a primary amine. Two bands are expected.[9]
~ 3030Weak to MediumAromatic C-H stretchCharacteristic for C-H bonds on an aromatic ring.[11]
2850 - 2960Weak to MediumAliphatic C-H stretchFrom the methyl groups of the ester, methoxy, and acetoxy functions.
~ 1760StrongC=O stretch (acetoxy)Esters of phenols (acetoxy group) typically absorb at higher wavenumbers than aliphatic esters.[12]
~ 1720StrongC=O stretch (methyl ester)Conjugation with the aromatic ring lowers the frequency compared to a saturated ester.
1580 - 1620Medium to StrongC=C stretch (aromatic)Characteristic absorptions for the aromatic ring.[11]
~ 1600MediumN-H bendBending vibration of the primary amine.
1200 - 1300StrongC-O stretch (ester and acetoxy)Asymmetric C-O stretching. Esters typically show strong C-O stretching bands.[12]
1000 - 1100StrongC-O stretch (ether)Symmetric C-O stretching of the methoxy group.
Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like electrospray ionization (ESI), will show the molecular ion and characteristic fragment ions.[13][14][15]

Predicted m/zAssignmentRationale
239.09[M+H]⁺Molecular ion peak (protonated). The exact mass is calculated as C₁₁H₁₃NO₅ + H⁺.
211.09[M - CO + H]⁺ or [M - C₂H₂O + H]⁺Loss of carbon monoxide or ketene from the acetoxy group.
196.07[M - Ac + H]⁺Loss of the acetyl group (CH₃CO).
182.05[M - C₂H₃O₂ + H]⁺Loss of the acetoxy group.
167.06[M - C₂H₂O - OCH₂ + H]⁺Further fragmentation involving the ester.
152.04[M - C₂H₂O - OCH₃ - H + H]⁺Fragmentation of the ester and acetoxy groups.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • A standard single-pulse experiment is typically sufficient. For quantitative measurements, a longer relaxation delay (e.g., 5 times the longest T1) is recommended.[16]

    • Typical parameters: 30-degree pulse, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • A proton-decoupled experiment is standard.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required.

    • Typical parameters: 30-degree pulse, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 128 or more scans.[17]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).[18]

    • Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[18]

  • Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[14]

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizing gas pressure of 10-20 psi, and drying gas flow of 5-10 L/min at a temperature of 200-300 °C.

    • For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID).

Workflow for Spectroscopic Characterization

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR (1H, 13C) Dissolve->NMR Deuterated solvent IR IR Dissolve->IR Volatile solvent MS MS Dissolve->MS ESI-compatible solvent Interpret Compare with predicted data NMR->Interpret IR->Interpret MS->Interpret Structure Structure Confirmation Interpret->Structure

Caption: A generalized workflow for the spectroscopic characterization of a novel solid compound.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers engaged in the synthesis and characterization of this and structurally related molecules. The principles of substituent effects and characteristic group frequencies are fundamental to the interpretation of spectroscopic data and are essential for the rigorous structural elucidation required in modern chemical research and drug development. By comparing experimentally acquired data with these predictions, scientists can confidently confirm the structure and purity of their compounds.

References

A Comparative Cost-Benefit Analysis of Synthetic Approaches for Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides a detailed comparative analysis of two primary synthetic routes to Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, a key intermediate in pharmaceutical and fine chemical synthesis. The guide is intended for researchers, chemists, and process development professionals. We will dissect two plausible, multi-step synthetic strategies originating from the commercially available and cost-effective starting material, Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid). The analysis focuses on a holistic evaluation of cost, yield, safety, scalability, and green chemistry principles to inform strategic decisions in a laboratory or manufacturing setting.

Introduction and Retrosynthetic Analysis

This compound is a highly functionalized aromatic amine. Its synthesis requires careful strategic planning to manage the directing effects of its various substituents. The most logical and cost-effective starting point is Isovanillic Acid, a readily available derivative of vanillin.[1][2][3]

A retrosynthetic analysis reveals a key nitro-substituted intermediate, Methyl 3-Acetoxy-4-methoxy-5-nitrobenzoate . The final amino group can be reliably installed via the reduction of a nitro group. This precursor, in turn, can be prepared from Methyl Isovanillate. This leads to two primary forward-synthetic strategies, differing in the sequence of the acetylation and nitration steps:

  • Route A: The Nitration-First Approach: This route involves the nitration of the activated phenolic ring, followed by acetylation of the hydroxyl group, and concludes with the reduction of the nitro group.

  • Route B: The Acetylation-First Approach: This strategy begins with the protection of the phenolic hydroxyl group via acetylation, followed by nitration, and finally, nitro group reduction.

This guide will systematically evaluate both routes.

Overview of Synthetic Strategies

The two competing pathways are visualized below. Both routes begin with the esterification of Isovanillic Acid and diverge based on the sequencing of nitration and acetylation, ultimately converging at the final product after reduction.

G Start Isovanillic Acid Ester Methyl Isovanillate (Methyl 3-hydroxy-4-methoxybenzoate) Start->Ester Step 1: Esterification NitrateA Step A2: Nitration (HNO₃/H₂SO₄) Ester->NitrateA Route A AcetateB Step B2: Acetylation (Ac₂O) Ester->AcetateB Route B NitroPhenol Methyl 3-hydroxy-4-methoxy- 5-nitrobenzoate NitrateA->NitroPhenol AcetateA Step A3: Acetylation (Ac₂O) NitroPhenol->AcetateA NitroAcetate Methyl 3-acetoxy-4-methoxy- 5-nitrobenzoate AcetateA->NitroAcetate Reduction Step 4: Reduction NitroAcetate->Reduction AcetateEster Methyl 3-acetoxy-4-methoxybenzoate AcetateB->AcetateEster NitrateB Step B3: Nitration (HNO₃/H₂SO₄) AcetateEster->NitrateB NitrateB->NitroAcetate FinalProduct Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate Reduction->FinalProduct

Figure 1: Competing synthetic pathways to the target molecule.

Route A: The Nitration-First Approach

This strategy leverages the strong activating and ortho-directing effect of the free phenolic hydroxyl group to guide the nitration.

Principle and Rationale

In this pathway, the electron-donating hydroxyl and methoxy groups strongly activate the aromatic ring towards electrophilic aromatic substitution. The position C5 (ortho to the hydroxyl group and para to the methoxy group) is highly activated, making it the prime target for the nitronium ion (NO₂⁺) generated from the nitric/sulfuric acid mixture.[4] This regioselectivity is a key advantage. Subsequent acetylation and reduction are standard, high-yielding transformations.

Experimental Protocols

Step A1: Esterification of Isovanillic Acid

  • Suspend Isovanillic Acid (1.0 eq) in methanol (10 vol).

  • Add concentrated sulfuric acid (0.1 eq) catalytically.

  • Heat the mixture to reflux (approx. 65°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl Isovanillate.

Step A2: Nitration of Methyl Isovanillate

  • Dissolve Methyl Isovanillate (1.0 eq) in concentrated sulfuric acid (5 vol) at 0°C in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of Methyl Isovanillate, maintaining the internal temperature below 5°C.[5][6]

  • Stir the reaction at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, causing the product, Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate, to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step A3: Acetylation of the Nitro-Phenol

  • Suspend the dried nitro-phenol (1.0 eq) in acetic anhydride (5 vol).

  • Add a catalytic amount of sulfuric acid or a stoichiometric amount of pyridine (1.1 eq). Acetylation is the process of introducing an acetyl functional group.[7]

  • Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • Pour the mixture into ice water and stir vigorously to hydrolyze excess acetic anhydride.

  • Filter the precipitated product, Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate, wash with water, and dry.

Step A4: Reduction of the Nitro Group This step is common to both Route A and Route B and is detailed in Section 5.

Route B: The Acetylation-First Approach

This route prioritizes the protection of the reactive hydroxyl group before undertaking the potentially harsh nitration step.

Principle and Rationale

By first converting the hydroxyl group to an acetoxy group, the overall activation of the ring is slightly diminished compared to a free phenol. However, the acetoxy group is still an ortho, para-director. The powerful directing effect of the para-methoxy group ensures that nitration still occurs selectively at the desired C5 position.[4] This approach can sometimes offer better control and prevent side reactions associated with nitrating a highly activated phenol.

Experimental Protocols

Step B1: Esterification of Isovanillic Acid This protocol is identical to Step A1.

Step B2: Acetylation of Methyl Isovanillate

  • Dissolve Methyl Isovanillate (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate.

  • Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Methyl 3-acetoxy-4-methoxybenzoate.

Step B3: Nitration of the Acetylated Ester

  • Dissolve the acetylated ester (1.0 eq) in concentrated sulfuric acid (5 vol) at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol), keeping the temperature below 5°C.[8]

  • Stir for 1-2 hours at 0-5°C.

  • Isolate the product, Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate, by pouring the reaction mixture onto ice, filtering the precipitate, washing with water, and drying. This procedure is similar to that for nitrating methyl benzoate.[5][6]

Step B4: Reduction of the Nitro Group This step is common to both routes and is detailed in Section 5.

Common Pathway: Reduction of the Nitro Intermediate

The final step in both syntheses is the reduction of the nitro group to an amine. Two common and effective methods are compared here: catalytic transfer hydrogenation and reduction using tin(II) chloride.

Method 1: Catalytic Transfer Hydrogenation (Recommended for Scalability)

Principle: This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium on carbon (Pd/C) catalyst.[9][10] It is a milder, cleaner, and often more efficient alternative to direct hydrogenation with H₂ gas or using stoichiometric metal reductants.[11][12]

Protocol:

  • Dissolve Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate (1.0 eq) in methanol or ethanol (15 vol).

  • Add ammonium formate (5.0 eq) to the solution.

  • Carefully add 10% Palladium on Carbon (0.05 eq by weight) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction to reflux (65-78°C) for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove ammonium salts.

  • Dry the organic layer and concentrate to yield the final product, this compound.

Method 2: Tin(II) Chloride Reduction

Principle: Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is a classical and robust method for reducing aromatic nitro compounds. It is effective but generates significant tin-based waste.[13][14]

Protocol:

  • Suspend Methyl 3-acetoxy-4-methoxy-5-nitrobenzoate (1.0 eq) in ethanol (10 vol).

  • Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl (5 vol) portion-wise.

  • Heat the mixture to 60-70°C for 2-4 hours.

  • Cool the reaction and carefully basify with a concentrated NaOH solution to pH > 10 to precipitate tin hydroxides.

  • Extract the product multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Cost-Benefit and Performance Comparison

To facilitate a clear decision, the following tables summarize the estimated costs and performance metrics for each synthetic route and reduction method.

Reagent Cost Analysis
ReagentSupplier ExamplePrice (USD)QuantityCost per Gram/mL
Isovanillic AcidFisher Scientific[15]$63.005 g$12.60/g
Aladdin Scientific[3]$49.99100 g$0.50/g
Tin(II) Chloride (anhydrous)Fisher Scientific[16]$48.0025 g$1.92/g
Strem[17]$41.00100 g$0.41/g
Palladium on Carbon (10%)Fisher Scientific[18]$55.751 g$55.75/g
Various[19]~$1801 kg (bulk)$0.18/g

Note: Prices are estimates from early 2026 and subject to change. Bulk pricing significantly reduces costs.

Synthetic Route Comparison
MetricRoute A (Nitration-First)Route B (Acetylation-First)Rationale & Justification
Overall Yield (Est.) 65-75%70-80%Route B avoids nitrating a sensitive phenol, potentially reducing side products and improving yield.
Process Safety ModerateGoodNitrating a phenol (Route A) is more exothermic and carries a higher risk of runaway reaction than nitrating the more stable acetylated version (Route B).
Operational Simplicity 3 distinct steps before reduction.3 distinct steps before reduction.Both routes have a similar number of transformations.
Cost of Goods (Est.) Slightly LowerSlightly HigherRoute A uses acetic anhydride on a more advanced, larger intermediate, but the difference is often marginal compared to overall process costs.
Scalability GoodExcellentRoute B is generally preferred for scale-up due to its improved safety profile during the critical nitration step.
Reduction Method Comparison
MetricCatalytic Transfer Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)Rationale & Justification
Yield Excellent (>95%)Good (85-95%)Catalytic methods are often cleaner and more efficient.[20]
Workup & Purification Simple filtrationComplex (requires basification, filtration of tin salts, multiple extractions)The need to remove large quantities of tin salts makes the SnCl₂ workup laborious.
Green Chemistry Good (catalytic metal, benign solvent)Poor (stoichiometric heavy metal waste)Pd/C is a far greener approach, minimizing waste.[21]
Cost (Lab Scale) Higher initial catalyst cost.[22]Lower reagent cost.[23][24]The high cost of palladium makes this method expensive for small-scale, non-recoverable use.
Cost (Industrial Scale) Lower (catalyst is recycled)Higher (waste disposal costs)At scale, catalyst recycling and avoiding heavy metal waste disposal makes Pd/C more economical.[19]

Conclusion and Recommendation

Based on this comprehensive analysis, a clear recommendation emerges depending on the operational scale:

  • For Laboratory-Scale Synthesis (<100g): Route B (Acetylation-First) combined with SnCl₂ reduction offers a pragmatic balance. The enhanced safety of nitrating the acetylated intermediate is a significant advantage, and the higher waste and complex workup of the tin reduction are manageable at this scale, avoiding the high upfront cost of a palladium catalyst.

  • For Pilot-Plant and Manufacturing Scale (>1kg): Route B (Acetylation-First) followed by Catalytic Transfer Hydrogenation is the superior choice. The safety and control of the Route B nitration are critical at scale. Furthermore, the economic and environmental benefits of a recyclable catalyst and the dramatically simplified, waste-minimizing workup of transfer hydrogenation make it the only viable option for sustainable, large-scale production.

G cluster_0 Decision Logic Scale What is the Synthesis Scale? Lab < 100g (Lab Scale) Scale->Lab Lab Pilot > 1kg (Pilot/Industrial) Scale->Pilot Industrial Rec1 Recommendation: Route B + SnCl₂ Reduction Lab->Rec1 Prioritizes reagent cost over workup/waste Rec2 Recommendation: Route B + Catalytic Hydrogenation Pilot->Rec2 Prioritizes safety, scalability, and green principles

Figure 2: Decision workflow for selecting the optimal synthetic route.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise synthesis and unequivocal structural confirmation of novel chemical entities are paramount. The journey from a lead compound to a clinical candidate is paved with iterative modifications to enhance potency, selectivity, and pharmacokinetic properties. Each new derivative represents a hypothesis, and its structural integrity is the foundation upon which all subsequent biological data rests.

This guide provides an in-depth, experience-driven workflow for researchers engaged in the derivatization of substituted aromatic compounds, using Methyl 3-acetoxy-5-amino-4-methoxybenzoate as a representative parent molecule. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, creating a self-validating system that ensures the trustworthiness of our results. The focus is not merely on what to do, but why we do it, empowering scientists to troubleshoot and adapt these principles to their own unique molecular targets.

We will detail the synthesis of a common derivative—the N-acetylated analog—and then apply a multi-pronged analytical approach to confirm its structure with unassailable certainty.

Part 1: Synthesis of a Representative Derivative: N-Acetylation

The free amino group on our parent compound is a prime target for modification to explore structure-activity relationships (SAR). N-acetylation is a fundamental transformation that can alter a compound's polarity, hydrogen bonding capability, and metabolic stability.

Experimental Protocol: Synthesis of Methyl 3-Acetoxy-5-acetamido-4-methoxybenzoate

Rationale: The following protocol uses acetic anhydride as the acetylating agent and pyridine as a base. Pyridine serves a dual purpose: it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the starting material.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add pyridine (1.2 eq).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise via syringe over 5 minutes. The dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl 3-acetoxy-5-acetamido-4-methoxybenzoate.

Reaction Visualization

The diagram below illustrates the straightforward transformation of the primary amine to the secondary amide.

G cluster_reactants Reactants cluster_products Products Parent Methyl 3-acetoxy-5-amino- 4-methoxybenzoate Product Methyl 3-acetoxy-5-acetamido- 4-methoxybenzoate Parent->Product Pyridine, DCM, 0°C to RT Byproduct Acetic Acid CH3COOH Reagent Acetic Anhydride (CH3CO)2O Reagent->Product

Caption: Reaction scheme for the N-acetylation of the parent compound.

Part 2: The Analytical Workflow for Structural Confirmation

G Start Purified Product MS Mass Spectrometry (MS) Confirms Molecular Weight Change Start->MS Is M+Na+ correct? IR Infrared (IR) Spectroscopy Confirms Functional Group Transformation Start->IR Amide peaks present? NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Provides Definitive Connectivity Start->NMR All shifts assigned? Conclusion Structure Confirmed MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: A multi-technique workflow for robust structural validation.

Mass Spectrometry (MS): The First Check

Expertise: Mass spectrometry provides the most direct evidence of a successful reaction by confirming the change in molecular weight. For our N-acetylation, we expect an increase of 42.04 g/mol , corresponding to the addition of a C₂H₂O fragment (CH₃CO- group minus H).

Trustworthiness: This is a pass/fail test. If the expected molecular ion is not observed, it is a clear indication that the desired reaction has not occurred, or that the product is unstable under the ionization conditions. We typically look for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Comparative Data:

CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Parent Compound C₁₁H₁₃NO₅239.23240.08
N-Acetyl Derivative C₁₃H₁₅NO₆281.26282.09

A high-resolution mass spectrometry (HRMS) result providing a mass accurate to within 5 ppm of the theoretical value offers definitive confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Tracking Functional Groups

Expertise: IR spectroscopy is exceptionally sensitive to changes in functional groups. In the case of N-acetylation, the transformation from a primary amine (-NH₂) to a secondary amide (-NH-C=O) results in a distinct and predictable change in the spectrum.

Trustworthiness: The key is to look for both the disappearance of starting material signals and the appearance of product signals.

  • Disappearance: The characteristic two-band N-H stretch of the primary amine (around 3350-3450 cm⁻¹) should vanish.

  • Appearance: New, strong absorptions will appear corresponding to the secondary amide:

    • A single N-H stretch (around 3300 cm⁻¹).

    • A strong amide I band (C=O stretch) around 1660-1680 cm⁻¹.

Comparative Data:

Functional GroupParent Compound (Expected cm⁻¹)N-Acetyl Derivative (Expected cm⁻¹)Rationale for Change
N-H Stretch ~3450, ~3350 (2 bands)~3300 (1 band)Transformation from primary amine to secondary amide.
Amide I (C=O) N/A~1670Appearance of the new amide carbonyl group.
Ester (C=O) ~1760 (acetoxy), ~1720 (methyl ester)~1760, ~1720These functional groups remain unchanged.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Expertise: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information that, when combined, leaves no ambiguity about the final structure. For complex structures, 2D NMR experiments like COSY and HSQC are routinely used to confirm assignments.

Trustworthiness: Every proton and carbon in the molecule gives rise to a signal (or a set of coupled signals). A full assignment of all signals that is consistent with the proposed structure is considered definitive proof.

¹H NMR Analysis:

  • Disappearance of -NH₂ Protons: The broad signal for the two amine protons (typically ~4-5 ppm) will disappear.

  • Appearance of Amide -NH Proton: A new, often broad, singlet will appear further downfield (typically ~8-10 ppm) for the single amide proton.

  • Appearance of Acetyl -CH₃ Protons: A new, sharp singlet integrating to three protons will appear around 2.1-2.2 ppm. This is a classic signature of an N-acetyl group.

  • Shifts in Aromatic Protons: The electronic nature of the substituent has changed from an electron-donating amine (-NH₂) to a less donating, more bulky amide (-NHAc). This will induce subtle but measurable shifts in the chemical shifts of the two aromatic protons.

¹³C NMR Analysis:

  • Appearance of Amide Carbonyl: A new carbon signal will appear in the carbonyl region, typically around 169 ppm.

  • Appearance of Acetyl Methyl Carbon: A new signal will appear in the aliphatic region, around 24 ppm.

  • Shifts in Aromatic Carbons: The carbon directly attached to the nitrogen atom (C5) will experience a significant shift, as will the other aromatic carbons, reflecting the new electronic environment.

Comparative Data (Hypothetical Chemical Shifts in CDCl₃):

AssignmentParent Compound (δ, ppm)N-Acetyl Derivative (δ, ppm)Rationale for Change
Aromatic H ~7.10 (d, J=2 Hz), ~6.55 (d, J=2 Hz)~7.65 (d, J=2 Hz), ~7.40 (d, J=2 Hz)Downfield shift due to decreased electron-donating character of the amide vs. amine.
-NH / -NH₂ ~4.50 (br s, 2H)~8.50 (br s, 1H)Disappearance of amine protons, appearance of downfield amide proton.
-OCH₃ ~3.90 (s, 3H)~3.92 (s, 3H)Minimal change expected.
Ester -OCH₃ ~3.85 (s, 3H)~3.86 (s, 3H)Minimal change expected.
Acetoxy -CH₃ ~2.30 (s, 3H)~2.31 (s, 3H)Minimal change expected.
N-Acetyl -CH₃ N/A~2.15 (s, 3H)Key diagnostic signal: Appearance of the new acetyl methyl group.
Amide C=O N/A~169.0Key diagnostic signal: Appearance of the new amide carbonyl carbon.
Ester C=O ~168.5, ~165.0~168.4, ~165.1Minimal change expected.
N-Acetyl CH₃ N/A~24.5Key diagnostic signal: Appearance of the new acetyl methyl carbon.

Conclusion

The synthesis of new molecular entities is the engine of drug discovery, but this engine is fueled by the accurate and reliable characterization of the compounds produced. By employing a logical, multi-technique workflow, researchers can move forward with confidence. The combination of mass spectrometry to confirm molecular weight, IR spectroscopy to track functional group changes, and detailed NMR analysis to elucidate the exact atomic connectivity provides a self-validating system of checks and balances. This rigorous approach ensures that the biological data generated is attributed to a molecule of known structure, maintaining the integrity of the entire research and development process.

A Senior Application Scientist's Guide to Evaluating Methyl 3-Acetoxy-5-amino-4-methoxybenzoate as a Novel Drug Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the selection of a starting scaffold is a pivotal decision that dictates the trajectory of a research program. An ideal drug precursor must balance synthetic accessibility with functional versatility and structural novelty. This guide provides an in-depth evaluation of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, a polysubstituted aminobenzoate, as a candidate for this role. We present a proposed synthetic route, a framework for its comparative analysis against established precursors, and an exploration of its potential therapeutic applications. This document is designed not merely as a protocol, but as a strategic blueprint for researchers seeking to leverage novel chemical matter in their quest for next-generation therapeutics.

The Strategic Importance of Precursor Selection in Medicinal Chemistry

The foundation of many successful drugs lies in the aminobenzoic acid motif.[1][2] From the antibacterial action of sulfonamides, which act as structural analogues of para-aminobenzoic acid (PABA), to its inclusion in diuretics and anticancer agents, this scaffold is a testament to nature's efficiency and a cornerstone for synthetic chemists.[1][3] A precursor is more than a starting material; it is the chemical chassis upon which value is built. Its inherent functionality dictates the accessible chemical space, while its synthetic cost-effectiveness influences the overall feasibility of a drug development campaign.[4]

This compound presents an intriguing case. Its dense functionalization—an amine, an ester, an ether, and an acetoxy group—offers multiple, orthogonal handles for chemical modification. This guide will dissect its potential from first principles, providing the necessary logic and experimental framework for its validation.

Synthesis and Characterization: A Proposed Pathway

A precursor's value is directly tied to its accessibility. While no direct synthesis of this compound is prominently described in the literature, a robust pathway can be proposed based on well-established named reactions and analogous syntheses, such as those used for complex molecules like Gefitinib.[5] The causality behind this proposed route is the strategic introduction of functional groups, beginning with a commercially available, simpler building block.

Proposed Synthetic Workflow

Our proposed synthesis begins with methyl 3-hydroxy-4-methoxybenzoate, proceeding through a regioselective nitration, followed by reduction and a final acetylation. This sequence is designed to control the regiochemistry and protect sensitive functionalities.

G cluster_workflow Proposed Synthesis of this compound start Methyl 3-hydroxy-4- methoxybenzoate step1 Nitration (HNO₃, H₂SO₄, 0°C) start->step1 intermediate1 Methyl 3-hydroxy-4-methoxy- 5-nitrobenzoate step1->intermediate1 step2 Reduction (Fe, AcOH or H₂, Pd/C) intermediate1->step2 intermediate2 Methyl 5-amino-3-hydroxy- 4-methoxybenzoate step2->intermediate2 step3 Acetylation (Acetic Anhydride, Pyridine) intermediate2->step3 product Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate step3->product

Caption: A three-step workflow for the synthesis of the target precursor.

Detailed Experimental Protocol

This protocol is a self-validating system; each step includes purification and characterization to ensure the integrity of the material proceeding to the next stage.

Part A: Nitration of Methyl 3-hydroxy-4-methoxybenzoate

  • Rationale: Nitration is directed ortho to the hydroxyl group due to its strong activating effect. Using a nitrating mixture at low temperatures minimizes side reactions. This approach is validated in similar syntheses of substituted nitrobenzoates.[5][6]

  • Procedure:

    • Charge a round-bottom flask with methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) and concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

    • Add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the internal temperature below 5°C.

    • Stir at 0°C for 1 hour post-addition. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice. The product, Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate, will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water until neutral, and dry.

Part B: Reduction of the Nitro Group

  • Rationale: The reduction of the nitro group to an amine is a crucial step. Reduction with iron in acetic acid is a classic, cost-effective method suitable for scale-up.[5] Alternatively, catalytic hydrogenation offers a cleaner, albeit more expensive, route.

  • Procedure (Fe/AcOH):

    • Suspend Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate (1.0 eq) and iron powder (3.0 eq) in a mixture of acetic acid and water.

    • Heat the mixture to 80-90°C and stir vigorously. Monitor the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction, dilute with water, and filter through Celite to remove iron salts.

    • Neutralize the filtrate and extract the product, Methyl 5-amino-3-hydroxy-4-methoxybenzoate, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Part C: Selective O-Acetylation

  • Rationale: In the presence of a base like pyridine, acetic anhydride will preferentially acylate the more nucleophilic phenolic hydroxyl group over the less nucleophilic aromatic amine.

  • Procedure:

    • Dissolve the crude amine from the previous step (1.0 eq) in pyridine at 0°C.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product into ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

    • Dry, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

Purity and Characterization Data

The final compound must be rigorously characterized to establish its identity and purity.

Analysis Technique Expected Outcome Source
Appearance White to off-white solidVisual Inspection
¹H NMR (400 MHz, CDCl₃) Distinct signals for aromatic protons, NH₂, OCH₃, COOCH₃, and OCOCH₃ groups with appropriate splitting and integration.Standard Protocol
¹³C NMR (100 MHz, CDCl₃) Resonances corresponding to all unique carbon atoms in the molecule.Standard Protocol
HRMS (ESI+) Calculated m/z for C₁₁H₁₃NO₅ [M+H]⁺, confirming molecular formula.Standard Protocol
Purity (HPLC) ≥95% purity with defined retention time.Standard Protocol
CAS Number 838856-87-4[7]

Comparative Analysis: Benchmarking Against Standard Precursors

A precursor's utility is relative. We compare our title compound against two industry workhorses: p-Aminobenzoic acid (PABA) , a simple and widely used scaffold, and Methyl 4-amino-3-methoxybenzoate , a closer structural analog.[8]

G cluster_comparison Comparative Evaluation Framework cluster_params Key Performance Indicators A Methyl 3-Acetoxy-5-amino- 4-methoxybenzoate P1 Synthetic Complexity A->P1 P2 Functional Group Handles A->P2 P3 3D Chemical Space Access A->P3 P4 Physicochemical Profile A->P4 B p-Aminobenzoic acid (PABA) B->P1 B->P2 B->P3 B->P4 C Methyl 4-amino-3- methoxybenzoate C->P1 C->P2 C->P3 C->P4

Caption: A logic diagram for the multi-parameter comparison of drug precursors.

Head-to-Head Performance Matrix
Parameter This compound p-Aminobenzoic acid (PABA) Methyl 4-amino-3-methoxybenzoate
Synthetic Complexity Multi-step synthesis required.Commercially available, very low cost.[2]Commercially available, moderate cost.[8]
Functional Group Handles High: Amine (nucleophilic), Ester (hydrolysis/amidation), Acetoxy (hydrolysis), Ether (stable), Aromatic Ring (electrophilic substitution).Moderate: Amine, Carboxylic Acid.[1]Moderate: Amine, Ester, Ether, Aromatic Ring.
3D Chemical Space Access High: The dense substitution pattern provides vectors for substitution that project into diverse 3D space, potentially improving binding to complex protein pockets.Low: A simple, planar scaffold. Derivatization is limited to two primary vectors.Moderate: The methoxy group adds some 3D character compared to PABA.
Physicochemical Profile Higher molecular weight and lipophilicity. Offers a starting point closer to "drug-like" space but may require optimization to control properties.Low molecular weight, highly polar. Often requires significant modification to achieve desired drug-like properties.Intermediate properties. A good balance for initial library synthesis.
Trustworthiness & Rationale The increased complexity is a trade-off for greater functional diversity and access to novel chemical matter. The acetoxy group can also act as a cleavable promoiety.PABA is a proven, reliable scaffold for generating large, simple libraries, but may lead to "me-too" compounds in crowded therapeutic areas.[1][2]This precursor offers a step up in complexity from PABA, introducing a key methoxy group found in many bioactive compounds, but lacks the additional functional handle of the title compound.[8]

Potential Therapeutic Applications: From Scaffold to Drug Candidate

The structure of this compound is suggestive of several high-value therapeutic areas. The substituted aniline core is a privileged motif in modern oncology, particularly in the design of kinase inhibitors.

Kinase Inhibition

The amino group is well-positioned to act as a hydrogen bond donor, anchoring ligands into the hinge region of a kinase active site. The surrounding methoxy and acetoxy groups can be modified to explore specificity pockets and improve potency and pharmacokinetic properties.

G cluster_pathway Hypothesized Kinase Inhibitor Development Workflow Precursor Our Precursor Derivatization Library Synthesis (Amide Coupling, Suzuki etc.) Precursor->Derivatization Screening Kinase Panel Screening Derivatization->Screening Hit Initial Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Study Hit->SAR Lead Lead Compound SAR->Lead

Caption: A logical workflow from precursor to a lead compound in a kinase inhibitor program.

Conclusion and Authoritative Recommendations

This compound is a high-potential drug precursor whose primary value lies in its structural novelty and functional group density. While its multi-step synthesis presents a higher initial barrier compared to simpler, commercially available scaffolds, this investment provides access to a less explored chemical space.

Our expert recommendation is as follows: This precursor is highly suitable for drug discovery programs that aim to generate novel intellectual property and are targeting complex biological systems where multi-vector optimization is required. Its utility is likely to be highest in oncology, inflammation, and virology, where substituted aromatic scaffolds are prevalent. Future work should focus on executing the proposed synthesis, building a small, diverse library of derivatives, and screening them against a panel of therapeutically relevant targets to validate its potential empirically.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as critical as our pursuit of scientific advancement. The handling of specialized chemical reagents like Methyl 3-Acetoxy-5-amino-4-methoxybenzoate demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety grounded in understanding the "why" behind each protective measure, ensuring both personal safety and experimental integrity.

The subject compound is a substituted aromatic amine and an ester. This chemical classification immediately informs our safety strategy. Aromatic amines as a class are known for potential toxicity and can be readily absorbed through the skin.[1][2] The ester functional group, while generally less hazardous, necessitates careful handling to prevent irritation. Safety data for structurally similar compounds indicates that this chemical should be treated as a skin and eye irritant.[3][4][5] Furthermore, as it is a solid, inhalation of airborne powder is a primary exposure risk that must be mitigated.[4]

The Foundation: Engineering Controls and Hazard Assessment

Before any discussion of PPE, the primary line of defense must be robust engineering controls. All operations involving this compound, from weighing to solution preparation and reaction monitoring, should be conducted within a certified chemical fume hood.[6] This fundamental step minimizes inhalation exposure and contains potential spills. PPE is the final, essential barrier between you and the chemical.

A thorough risk assessment is the first step in any handling protocol.[1][7] Consider the scale of your work, the potential for aerosolization, and the other reagents involved in your specific procedure.

Core PPE Requirements: A Task-Based Approach

The selection of appropriate PPE is not static; it must be adapted to the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Powder Chemical splash goggles meeting ANSI Z87.1 standards.[6]Two pairs of powder-free nitrile gloves.[6]Fully buttoned laboratory coat.Required if outside a fume hood or powder containment hood: N95 dust mask or higher.[8]
Preparing Solutions Chemical splash goggles. Add a face shield if there is a risk of splashing.[6][9]Double-gloving with chemically resistant nitrile gloves is recommended.[6]Laboratory coat. A chemical-resistant apron is advised over the lab coat.[6]All work must be performed in a chemical fume hood.[6]
Chemical Synthesis & Handling Chemical splash goggles and a face shield are required due to the potential for splashes or exothermic reactions.[6][9]Double-gloving with nitrile or neoprene gloves. Consult manufacturer compatibility charts for solvents used.[6]Flame-resistant lab coat and a chemical-resistant apron.[6]All work must be performed in a chemical fume hood.
Waste Disposal Chemical splash goggles.[6]Two pairs of chemically resistant gloves.[6]Laboratory coat.Handled within a chemical fume hood.

PPE Selection Workflow

The decision-making process for selecting the correct level of PPE can be visualized as a workflow. This ensures that the potential hazards of each step of an experimental process are considered.

PPE_Selection_Workflow cluster_start Start cluster_form Physical Form cluster_location Location cluster_ppe Required PPE Ensemble start_node Assess Task & Scale solid Handling Solid Powder start_node->solid Solid liquid Handling Solution start_node->liquid Liquid fume_hood_solid In Fume Hood? solid->fume_hood_solid fume_hood_liquid In Fume Hood? liquid->fume_hood_liquid ppe_A Goggles Double Nitrile Gloves Lab Coat fume_hood_solid->ppe_A Yes ppe_B Goggles Double Nitrile Gloves Lab Coat N95 Respirator fume_hood_solid->ppe_B No (e.g., Weighing) ppe_C Goggles & Face Shield Double Nitrile Gloves Lab Coat & Apron fume_hood_liquid->ppe_C Yes

Caption: PPE selection workflow for handling this compound.

Procedural Discipline: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common and preventable source of exposure. Follow a strict, standardized procedure.

Donning (Putting On) PPE Protocol
  • Attire Check: Ensure you are wearing closed-toe, closed-heel shoes and long pants.[6]

  • First Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.[8]

  • Respiratory Protection: If required (e.g., weighing on an open bench), don your N95 respirator now. Ensure a proper seal.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.[10]

  • Second Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. This creates a seal.

Doffing (Removing) PPE Protocol

This sequence is designed to move from most contaminated to least contaminated.

  • Decontaminate (If possible): If gross contamination is present on outer gloves, wipe them down.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them in the designated hazardous waste container.[11]

  • Face Shield/Apron: Remove the face shield (if used) and chemical-resistant apron.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, keeping the contaminated outside folded inward.

  • Goggles: Remove your goggles from the back of your head forward.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves following the same procedure as in step 2.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4][5]

Disposal and Decontamination Plan

Proper disposal is a critical component of the handling process, preventing environmental contamination and exposure to others.[12]

  • Solid Chemical Waste: Collect any waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Chemical Waste: Solutions should be collected in a designated hazardous liquid waste container. Do not mix incompatible waste streams.[12] For example, keep organic solvent waste separate from aqueous acidic or basic waste.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and masks, must be disposed of as solid hazardous waste. Do not place them in regular trash receptacles.

  • Spills: In the event of a spill, evacuate the area and notify appropriate personnel. Have a spill kit readily available that is appropriate for chemical powders and the solvents you are using. Do not attempt to clean up a large spill without proper training and equipment.

By integrating this comprehensive PPE strategy into your daily laboratory operations, you establish a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.